1,3,5-Trichloro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3,5-trichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFSBRDPQFIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979279 | |
| Record name | 1,3,5-Trichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-50-1 | |
| Record name | 1,3,5-Trichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6324-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Trichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Trichloro-2-iodobenzene (CAS: 6324-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-iodobenzene, CAS number 6324-50-1. It is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, plausible synthetic and purification protocols, potential applications in drug discovery, and essential safety information. The inclusion of structured data tables and workflow diagrams aims to provide researchers with a practical and accessible resource for utilizing this compound in a laboratory setting.
Introduction
This compound is a highly substituted aromatic compound featuring three chlorine atoms and one iodine atom on a benzene ring.[1] This specific substitution pattern, particularly the presence of a reactive carbon-iodine bond, makes it a valuable intermediate in synthetic organic chemistry.[2] Its structure is well-suited for creating complex molecular architectures through various cross-coupling reactions, positioning it as a useful scaffold in the development of pharmaceuticals and agrochemicals.[1][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design. The compound is typically a solid at room temperature.[1][4]
| Property | Value | References |
| CAS Number | 6324-50-1 | [1][5][6][7] |
| Molecular Formula | C₆H₂Cl₃I | [1][5][6][7] |
| Molecular Weight | 307.34 g/mol | [4][6] |
| Appearance | Solid, Crystalline Solid | [1][4][8] |
| Melting Point | 53-56 °C | [4][5] |
| Boiling Point | 297.5 ± 35.0 °C (at 760 mmHg) | [4] |
| Synonyms | 2,4,6-Trichloro-1-iodobenzene, 1-Iodo-2,4,6-trichlorobenzene | [1][5][6] |
| Storage Conditions | 4°C, Room Temperature, Protect from light, Keep sealed in dry place | [4][8] |
Spectroscopic Data
Structural elucidation and purity assessment rely on spectroscopic analysis. While raw spectral data is beyond the scope of this guide, the availability of key spectra is noted.
| Spectrum Type | Source / Instrument Information | Reference |
| ¹H NMR | Data available from Maybridge Chemical Company Ltd. | [6] |
| ¹³C NMR | Data available from Maybridge Chemical Company Ltd. | [6] |
| FTIR | Technique: Capillary Cell Melt (Crystalline Phase) | [6][9] |
| Mass Spectrometry | Key m/z peaks observed at 306, 308, 179. | [6] |
Synthesis and Purification
Hypothetical Synthesis Workflow
The diagram below illustrates a conceptual workflow for the synthesis of this compound via direct electrophilic iodination, a common strategy for introducing iodine to deactivated aromatic systems.[11][12]
Experimental Protocol (Hypothetical Electrophilic Iodination)
This protocol is a general representation based on methods for iodinating deactivated aromatic rings.[10][13][14]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,3,5-trichlorobenzene (1.0 eq).
-
Solvent Addition: Add a suitable strong acid solvent, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture in an ice bath. Add the iodinating reagent, such as N-Iodosuccinimide (NIS) or elemental iodine (I₂) (1.1 eq), portion-wise, ensuring the temperature remains below 10 °C. If using I₂, an oxidizing agent may also be required.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol (Recrystallization)
Purification of halogenated aromatic compounds is commonly achieved through recrystallization to remove unreacted starting materials and side products.[15][16]
The general workflow for this process is outlined below.
Applications in Organic Synthesis
This compound is noted as a "useful research chemical for a range of applications".[7] Due to the high reactivity of the C-I bond, iodoarenes are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are fundamental in modern drug discovery for constructing the carbon skeletons of complex organic molecules and active pharmaceutical ingredients.[3]
Hypothetical Application in a Drug Discovery Workflow
The diagram below illustrates how this compound could serve as a foundational scaffold in a Suzuki-Miyaura coupling reaction, a key step in synthesizing a more complex molecule that could be a potential drug candidate.
Safety and Toxicology
Proper handling of this compound is essential. The compound is classified as harmful and an irritant.[4][6][8]
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][6][8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6][8] |
| Precautionary Statements | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][8] |
There is limited specific toxicological data for this compound itself. However, halogenated benzenes as a class are known to be persistent and can cause a range of toxic effects, including hepatotoxicity and nephrotoxicity, often through the formation of reactive metabolites.[17][18] Studies on related compounds suggest that the toxicity of halogenated benzenes can be related to their hydrophobic properties.[19] Given these factors, the compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable, highly functionalized chemical intermediate. Its defined physicochemical properties and the reactivity of its carbon-iodine bond make it an attractive building block for synthetic chemists, particularly those in pharmaceutical and materials science research. While its synthesis can be challenging due to the deactivated nature of the aromatic ring, its utility in forming complex carbon-carbon bonds via cross-coupling chemistry is significant. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. CAS 6324-50-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Iodobenzene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 6324-50-1 [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | 6324-50-1 [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 15. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 16. US5260489A - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
- 17. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 19. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 1,3,5-Trichloro-2-iodobenzene
An In-depth Technical Guide on the Physical Properties of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₆H₂Cl₃I. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex structures. The unique substitution pattern of this compound, featuring both chlorine and iodine atoms on the benzene ring, imparts specific reactivity and physical characteristics that are valuable for synthetic chemists. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for their determination, and a workflow for its synthesis.
Core Physical Properties
The are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Registry Number | 6324-50-1 | [1] |
| Molecular Formula | C₆H₂Cl₃I | [1][2] |
| Molecular Weight | 307.34 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | 297.5 ± 35.0 °C at 760 mmHg | |
| Density | Data not available | |
| Solubility | While quantitative data for this compound is not readily available, the closely related compound 1,3,5-trichlorobenzene is soluble in various organic solvents and has very low solubility in water. It is reasonable to expect similar solubility behavior for this compound. | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of this compound from 2,4,6-trichloroaniline, a common method for the introduction of an iodine atom onto an aromatic ring. The reaction proceeds in two main stages: diazotization of the aniline followed by an iodide substitution.
Materials:
-
2,4,6-trichloroaniline
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
Procedure:
Part A: Diazotization of 2,4,6-Trichloroaniline
-
In a flask of appropriate size, dissolve 1.0 equivalent of 2,4,6-trichloroaniline in a mixture of concentrated acid (e.g., HCl, 3.0 equivalents) and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
Part B: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in deionized water.
-
Cool the potassium iodide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with cold water, followed by a cold, dilute solution of sodium thiosulfate to remove any excess iodine, and finally with cold water again.
-
Dry the product, which can then be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Determination of Melting Point
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with a heating oil
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and place it in the Thiele tube.
-
Heat the apparatus at a moderate rate initially.
-
As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The melting point is reported as this range.
Protocol 3: Determination of Boiling Point
This protocol describes the micro-boiling point determination using a capillary tube, suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first for this procedure to be adapted.
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., Thiele tube with heating oil)
-
Thermometer
Procedure:
-
Place a small amount of the this compound in the fusion tube and gently heat until it melts.
-
Place a capillary tube, with its sealed end up, into the molten liquid.
-
Attach the fusion tube to a thermometer and place the assembly in a heating bath.
-
Heat the bath slowly and observe the open end of the capillary tube.
-
A slow stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Logical Workflow Visualization
While no specific signaling pathways involving this compound have been identified in the literature, its synthesis represents a key experimental workflow. The following diagram illustrates the synthetic route from 2,4,6-trichloroaniline.
References
1,3,5-Trichloro-2-iodobenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-trichloro-2-iodobenzene, a halogenated aromatic compound with applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Compound Data
This compound is a solid, crystalline compound at room temperature. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₂Cl₃I[1][2][3] |
| Molecular Weight | 307.34 g/mol [2][4][5] |
| CAS Registry Number | 6324-50-1[2] |
| Appearance | White to off-white solid[6] |
| Melting Point | 53-56 °C[2][6] |
| Boiling Point | 297.5 ± 35.0 °C at 760 mmHg[6] |
| Purity | 97%[6] |
| InChI | 1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H[1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)I)Cl)Cl[1] |
Chemical Structure and Visualization
The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms and one iodine atom. The substitution pattern is crucial for its chemical reactivity and physical properties.
References
- 1. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. achmem.com [achmem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-IODO-2,3,5-TRICHLOROBENZENE | 216393-66-7 [chemicalbook.com]
- 6. This compound | 6324-50-1 [sigmaaldrich.com]
Physicochemical Properties of 1,3,5-Trichloro-2-iodobenzene: A Technical Guide
This technical guide provides an in-depth overview of the melting and boiling points of 1,3,5-trichloro-2-iodobenzene, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is a fundamental step in the characterization and purity assessment of a chemical compound.
| Property | Value |
| Melting Point | 53-56 °C |
| Boiling Point | 297.5 ± 35.0 °C (at 760 mmHg) |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of melting and boiling points. These protocols are widely accepted and utilized for the characterization of crystalline solids and liquid compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[2]
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing.[3] The sample should be level with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.
-
-
Determination:
-
Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (0.5-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.
Boiling Point Determination (Distillation and Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4]
Method 1: Simple Distillation
This method is suitable when a sufficient quantity of the substance is available (at least 5 mL).[5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or sand bath
Procedure:
-
Place the liquid sample into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heat the liquid to a boil.[6]
-
The temperature will rise and then stabilize as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.[6]
-
Record the atmospheric pressure as the boiling point is pressure-dependent.[5]
Method 2: Capillary Method (Siwoloboff Method)
This micro-method is ideal when only a small amount of the sample is available.[6]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil)
Procedure:
-
Fill a small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[3]
-
Attach the test tube to a thermometer.[3]
-
Immerse the assembly in a heating bath.[3]
-
Heat the bath gently.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.[3]
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]
Physicochemical Characterization Workflow
The determination of melting and boiling points is an integral part of the overall physicochemical characterization of a new chemical entity. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the Physicochemical Characterization of a Chemical Compound.
References
- 1. westlab.com [westlab.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-trichloro-2-iodobenzene. This document details the expected spectral data based on the molecular structure, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for spectral interpretation.
Introduction
This compound is a polysubstituted aromatic compound. NMR spectroscopy is an essential analytical technique for confirming its molecular structure. The symmetry of the molecule and the electronic effects of the halogen substituents—chlorine and iodine—give rise to a unique and predictable NMR fingerprint. This guide will dissect the nuances of both the proton (¹H) and carbon-13 (¹³C) NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are influenced by the electron density around the nucleus. In this compound, the electronegative chlorine and iodine atoms withdraw electron density from the benzene ring, leading to a general downfield shift of the proton and carbon signals compared to unsubstituted benzene.
Due to the plane of symmetry in the this compound molecule, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra. The two protons are chemically equivalent, as are the two carbons to which they are attached. Similarly, the two chlorine-bearing carbons adjacent to the iodine-substituted carbon are equivalent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Spectrum | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H-4, H-6 | ~7.5 - 7.8 | Singlet | N/A |
| ¹³C NMR | C-4, C-6 | ~130 - 135 | Doublet (in coupled spectrum) | ~160-170 (¹JCH) |
| ¹³C NMR | C-1, C-3, C-5 | ~135 - 140 | Singlet | N/A |
| ¹³C NMR | C-2 | ~90 - 95 | Singlet | N/A |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Interpretation of the Spectra
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be simple. Due to the molecule's symmetry, the two protons at positions 4 and 6 are chemically and magnetically equivalent. Therefore, they will resonate at the same frequency, producing a single signal. Since there are no adjacent protons to couple with, this signal will appear as a singlet. The deshielding effect of the surrounding halogen atoms will shift this singlet downfield into the aromatic region, typically between 7.5 and 7.8 ppm.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three sets of chemically non-equivalent carbon atoms:
-
C-4 and C-6: These two carbons are equivalent and are bonded to hydrogen atoms. Their signal is expected in the aromatic region.
-
C-1, C-3, and C-5: These three carbons, each bonded to a chlorine atom, are also equivalent due to the molecule's symmetry. Their signal will also appear in the aromatic region, likely at a different chemical shift from C-4/C-6.
-
C-2: This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for this carbon signal, a characteristic feature that aids in its assignment.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR spectra of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's high degree of symmetry. The anticipated spectra, characterized by a single proton signal and three distinct carbon signals, provide a clear and unambiguous confirmation of its structure. The methodologies and predictive data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,3,5-Trichloro-2-iodobenzene. This document outlines the principal fragmentation pathways, presents available quantitative data for key ions, and includes a representative experimental protocol for acquiring the mass spectrum of this compound. The information herein is intended to support researchers and professionals in the identification and structural elucidation of halogenated aromatic compounds.
Core Concepts in the Fragmentation of Halogenated Benzenes
The fragmentation of halogenated benzenes under electron ionization is primarily dictated by the stability of the resulting ions and the relative strengths of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making the initial loss of the iodine atom a highly favored fragmentation pathway. Subsequent fragmentations often involve the loss of chlorine atoms or neutral molecules such as HCl. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key feature in their identification.
Quantitative Fragmentation Data
While a complete, publicly available mass spectrum with relative intensities for all fragments of this compound is not readily accessible, data for the most prominent ions has been compiled from public databases. The monoisotopic mass of this compound is 305.82668 Da.[1] The most abundant ions observed in its mass spectrum are summarized in the table below.
| m/z | Proposed Ion Identity | Notes |
| 306 | [C₆H₂³⁵Cl₃I]⁺• | Molecular ion (containing ³⁵Cl isotopes) |
| 308 | [C₆H₂³⁵Cl₂³⁷ClI]⁺• | Molecular ion isotope peak (containing one ³⁷Cl) |
| 179 | [C₆H₂³⁵Cl₂]⁺ | Fragment resulting from the loss of I and Cl |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular radical cation (m/z 306, 308, 310, 312). Due to the relatively weak C-I bond, the primary fragmentation step is the loss of an iodine radical to form the trichlorophenyl cation. This is followed by sequential losses of chlorine radicals or hydrogen chloride molecules.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for the analysis of halogenated aromatic hydrocarbons.
1. Sample Preparation
-
Dissolve a known quantity of this compound in a high-purity solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL.
-
An internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon like anthracene-d10) may be added to the sample solution for quantitative analysis.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion cluster and major fragment ions.
-
Compare the acquired spectrum with library spectra (if available) for confirmation.
Workflow for Analysis
The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: General workflow for the GC-MS analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR Spectrum of 1,3,5-Trichloro-2-iodobenzene
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis. Due to the limited availability of public domain spectral data, this guide focuses on the predicted spectral characteristics based on the analysis of its constituent functional groups.
Introduction to the FT-IR Spectroscopy of this compound
This compound is a polysubstituted aromatic compound. Its molecular structure, featuring a benzene ring with three chlorine atoms and one iodine atom, gives rise to a unique and complex infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the characterization of this molecule, providing critical information about its chemical structure and bonding. The key vibrational modes expected in its spectrum include C-H stretching and bending, C=C stretching of the aromatic ring, and the characteristic stretching vibrations of the C-Cl and C-I bonds.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100–3000 | Aromatic C-H Stretch | Weak to Medium | The presence of multiple electron-withdrawing halogens on the benzene ring can influence the exact position and intensity of these peaks.[1] |
| 1600–1400 | Aromatic C=C Ring Stretch | Medium to Strong | Aromatic compounds typically exhibit a series of bands in this region.[1] For highly substituted benzenes, the pattern can be complex. |
| 900–675 | Aromatic C-H Out-of-Plane Bending ("oop") | Strong | The substitution pattern on the benzene ring strongly influences the position of these bands.[1][2] For a 1,2,3,5-tetrasubstituted benzene, specific patterns are expected. |
| 850–550 | C-Cl Stretch | Strong | Chloroalkanes and chloroaromatics show strong absorptions in this range.[3][4] The presence of multiple chlorine atoms may lead to several bands. |
| 600–500 | C-I Stretch | Medium to Strong | The carbon-iodine bond is weaker and involves a heavier atom than the carbon-chlorine bond, resulting in a lower stretching frequency.[5] |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, solution) and the specific experimental conditions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Based on available spectral information, the ATR-FT-IR technique is a suitable method for acquiring the infrared spectrum of solid this compound.[6][7]
Objective: To obtain a high-quality FT-IR spectrum of solid this compound using an ATR accessory.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory (e.g., a diamond or germanium crystal).[6][7]
-
Sample of this compound (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectrum is commonly recorded in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
If necessary, apply a baseline correction to the spectrum.
-
An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the infrared beam.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FT-IR analysis process.
Conclusion
This technical guide provides a framework for understanding and obtaining the FT-IR spectrum of this compound. While experimental data is not widely disseminated, a predictive analysis based on known characteristic frequencies of its functional groups offers valuable insights for spectral interpretation. The detailed ATR-FT-IR protocol provides a robust methodology for researchers to acquire high-quality spectra of this and similar solid compounds, aiding in their identification and characterization in research and development settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical structure and synonyms of 1,3,5-Trichloro-2-iodobenzene
An In-Depth Technical Guide to 1,3,5-Trichloro-2-iodobenzene
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a halogenated aromatic compound. The structure consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and an iodine atom at position 2.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Synonyms:
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Cl₃I | [1] |
| Molecular Weight | 307.34 g/mol | [1][3] |
| CAS Number | 6324-50-1 | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 53-56 °C | [1][3] |
| Boiling Point | 297.5 ± 35.0 °C at 760 mmHg | [3] |
| Purity | 97% | [3] |
| InChI | 1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [1][3][4] |
| InChIKey | XXFFSBRDPQFIPO-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)I)Cl)Cl |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a plausible route is the diazotization of 2,4,6-trichloroaniline followed by a Sandmeyer-type reaction with an iodide source. The following protocols are based on established methods for similar halogenated aromatic compounds.
Synthesis of this compound
This procedure involves two main steps: the diazotization of 2,4,6-trichloroaniline and the subsequent iodination.
Materials:
-
2,4,6-Trichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethanol
Procedure:
Step 1: Diazotization of 2,4,6-Trichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid to chilled deionized water in an ice bath to prepare a dilute sulfuric acid solution.
-
Slowly add 2,4,6-trichloroaniline to the cold acid solution while stirring to form a fine suspension.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove excess iodine, and finally with cold water.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the two aromatic protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the chemical environment of the six carbon atoms in the benzene ring.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for aromatic C-H stretching and C-Cl and C-I bond vibrations are expected.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Data Acquisition (GC-MS): For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of three chlorine atoms and one iodine atom.
Logical Workflow
The following diagram illustrates the logical workflow for the identification, synthesis, and analysis of this compound.
Caption: Workflow for this compound.
References
Theoretical Insights into the Electron Density Distribution of 1,3,5-Trichloro-2-iodobenzene: A Computational Chemistry Perspective
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on the electron density distribution of 1,3,5-Trichloro-2-iodobenzene. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding the electronic properties of halogenated aromatic compounds. This document summarizes key quantitative data from computational analyses, outlines the methodologies for such theoretical experiments, and provides visual representations of the underlying scientific concepts.
Core Concepts: Electron Density and Halogen Bonding
The arrangement of electrons within a molecule, its electron density, is fundamental to its chemical behavior. In this compound, the presence of multiple halogen atoms significantly influences this distribution. The high electronegativity of the chlorine atoms and the unique properties of the iodine atom create distinct regions of positive and negative electrostatic potential. This electronic landscape is particularly important for understanding non-covalent interactions, most notably halogen bonding.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this bond is influenced by the electronegativity of the halogen and the presence of electron-withdrawing groups on the molecule.[1][2] In this compound, the three chlorine atoms act as strong electron-withdrawing groups, which is expected to enhance the halogen bonding potential of the iodine atom.[3]
Quantitative Analysis of Electron Density
To quantify the electron distribution in this compound, several computational methods are employed. Density Functional Theory (DFT) is a common approach for these calculations.[4][5] The following tables summarize hypothetical yet plausible quantitative data derived from such theoretical studies, based on trends observed in similar halogenated benzenes.
| Parameter | Value | Significance |
| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.8 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | An indicator of the molecule's chemical reactivity and stability.[6] |
| Table 1: Calculated Molecular Properties of this compound. |
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| C1 | 0.15 | 0.18 |
| C2 (bonded to I) | -0.25 | -0.22 |
| C3 | 0.15 | 0.18 |
| C4 (bonded to Cl) | 0.20 | 0.23 |
| C5 | 0.15 | 0.18 |
| C6 (bonded to Cl) | 0.20 | 0.23 |
| I | 0.30 | 0.35 |
| Cl (on C1) | -0.10 | -0.08 |
| Cl (on C3) | -0.10 | -0.08 |
| Cl (on C5) | -0.10 | -0.08 |
| Table 2: Calculated Atomic Charges for this compound. |
Experimental Protocols: A Theoretical Approach
The data presented above is typically generated through a series of computational steps. The following outlines a standard protocol for a DFT-based analysis of this compound.
1. Molecular Geometry Optimization:
-
Objective: To find the most stable three-dimensional arrangement of atoms.
-
Method: The initial structure of this compound is built using molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p) for C, H, and Cl, and a basis set with effective core potentials like LANL2DZ for iodine).[7]
2. Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum.
-
Method: Vibrational frequencies are calculated at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure.
3. Electron Density Analysis:
-
Objective: To calculate and analyze the distribution of electrons.
-
Methods:
-
Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis: These methods are used to calculate the partial charges on each atom.[4][6]
-
Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is crucial for identifying potential sites for electrophilic and nucleophilic attack.[4]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the HOMO and LUMO are calculated to understand the molecule's reactivity and electronic transition properties.[4]
-
Visualizing Theoretical Concepts
To better illustrate the workflow and key interactions, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of this compound.
Caption: The formation of a halogen bond with this compound.
Conclusion
Theoretical studies provide invaluable insights into the electron density and related properties of this compound. The computational methods outlined in this guide allow for a detailed understanding of its electronic structure, which is crucial for predicting its behavior in various chemical environments. This knowledge is particularly beneficial for the rational design of novel materials and pharmaceutical compounds where halogen bonding plays a key role. The continued application of these theoretical approaches will undoubtedly accelerate advancements in these fields.
References
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.duc.edu.iq [journal.duc.edu.iq]
- 7. benchchem.com [benchchem.com]
1,3,5-Trichloro-2-iodobenzene: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1,3,5-Trichloro-2-iodobenzene (CAS No. 6324-50-1). The information has been compiled and organized to be a crucial resource for professionals handling this compound in a laboratory or research setting.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₆H₂Cl₃I.[1][2][3] Its molecular weight is 307.34 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃I | [1][2][3] |
| Molecular Weight | 307.3 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 56 °C | [1] |
| Boiling Point | 297.5 ± 35.0 °C at 760 mmHg | [1] |
| Purity | 95% - 97% | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are detailed below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[1]
GHS Pictogram:
-
GHS07 (Harmful)[1]
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Safe Handling
-
Avoid the formation of dust and aerosols.[4]
-
Use only in a well-ventilated area or with appropriate exhaust ventilation.[4][6]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][6]
Storage
-
Keep in a dark place, as the compound may be light-sensitive.[7]
-
Recommended storage temperature is 4°C or room temperature, sealed in a dry environment.[1]
-
Store separately from strong oxidants.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical attention.[4][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and shoes.[6] If irritation persists, get medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[4] Get medical attention immediately.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] If the person is conscious, give one or two glasses of water to drink.[4] Call a physician or poison control center immediately.[6] |
Experimental Protocols
While specific experimental safety protocols for this compound are not detailed in the provided search results, standard laboratory procedures for handling hazardous solids should be followed. A general workflow for safe handling is outlined below.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Emergency Response Logical Relationship
In case of an accidental spill or exposure, a clear and logical response is necessary. The following diagram illustrates the decision-making process.
Caption: A logical flow diagram for responding to an accidental spill or exposure involving this compound.
References
- 1. This compound | 6324-50-1 [sigmaaldrich.com]
- 2. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
In-Depth Technical Guide on the Stability and Storage of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,5-Trichloro-2-iodobenzene (CAS No. 6324-50-1). Due to the limited availability of in-depth, publicly accessible stability studies specifically for this compound, this guide combines information from safety data sheets (SDS), chemical supplier recommendations, and inferred knowledge from the stability profiles of structurally related compounds, such as other trichlorobenzenes and aryl halides.
Physicochemical Properties and Recommended Storage
This compound is a solid, halogenated aromatic compound. Its stability is intrinsically linked to its physical and chemical properties. Proper storage is crucial to maintain its integrity and purity for research and development applications.
Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions
| Property | Value | Recommended Storage Condition |
| Physical Form | Solid | Store in a tightly sealed container. |
| Melting Point | 56 °C | Store at controlled room temperature or refrigerated (as specified by the supplier). |
| Light Sensitivity | Potentially light-sensitive. | Protect from light. Store in an opaque or amber container. |
| Moisture Sensitivity | Assumed to be sensitive to moisture. | Store in a dry, well-ventilated place. |
| Chemical Stability | Generally stable under standard ambient conditions. | Avoid contact with strong oxidizing agents. |
Chemical Stability and Potential Degradation Pathways
Aryl halides are generally resistant to hydrolysis under normal conditions due to the strength of the carbon-halogen bond, which is strengthened by the delocalized π-electron system of the benzene ring. However, under extreme pH and high temperatures, hydrolysis may be induced. The presence of multiple electron-withdrawing chlorine atoms and a bulky iodine atom can influence the electronic and steric environment of the benzene ring, potentially affecting its susceptibility to degradation.
Below is a proposed logical workflow for investigating the stability of this compound.
Experimental Protocols for Stability Assessment
The following are detailed, generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach.
Table 2: General Protocol for HPLC Method Development
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without secondary degradation.
-
Acidic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Store the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize with 0.1 M sodium hydroxide before analysis.
-
Basic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Store the solution at 60°C for a specified period. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Neutral Conditions: Dissolve the compound in purified water and store at 60°C for a specified period.
-
Dissolve this compound in a suitable solvent and add a 3% solution of hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period.
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Expose a solid sample of this compound to dry heat (e.g., in an oven at 60°C or higher) for a specified period.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of the compound.
-
TGA: Measures the change in mass as a function of temperature, indicating the temperature at which decomposition begins.
-
DSC: Measures the heat flow to or from a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition.
The following diagram illustrates a potential degradation pathway for a haloaromatic compound under photolytic stress, which is a likely degradation route for this compound.
Conclusion
The stability of this compound is critical for its effective use in research and development. While specific stability data is limited, adherence to the recommended storage conditions—protecting it from light, moisture, and high temperatures in a tightly sealed container—is paramount. The provided experimental protocols, based on ICH guidelines and knowledge of similar compounds, offer a robust framework for conducting forced degradation studies. Such studies are essential for elucidating the intrinsic stability of the molecule, identifying potential degradation products, and developing and validating a stability-indicating analytical method. Researchers are encouraged to perform these studies to ensure the quality and reliability of their work involving this compound.
References
Methodological & Application
Synthesis of 1,3,5-Trichloro-2-iodobenzene from 2,4,6-trichloroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,5-trichloro-2-iodobenzene from 2,4,6-trichloroaniline. This transformation is achieved through a one-pot diazotization-iodination reaction, a variant of the Sandmeyer reaction, which is a cornerstone of aromatic chemistry for the introduction of various functionalities onto an aromatic ring.
Introduction
The synthesis of halogenated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This compound is a valuable intermediate for introducing a substituted phenyl group in the development of novel chemical entities. The presented protocol is based on the efficient one-pot diazotization of 2,4,6-trichloroaniline followed by iodination using potassium iodide in the presence of p-toluenesulfonic acid and sodium nitrite in an acetonitrile medium. This method offers the advantage of mild reaction conditions, proceeding at room temperature and avoiding the use of strong mineral acids and copper catalysts.
Reaction Scheme
The overall reaction involves two main steps that are carried out in a single pot:
-
Diazotization: The primary aromatic amine, 2,4,6-trichloroaniline, is converted to a diazonium salt using sodium nitrite in the presence of an acid (p-toluenesulfonic acid).
-
Iodination: The in situ generated diazonium salt is then treated with potassium iodide, which acts as the iodine source, leading to the displacement of the diazonium group by iodine to form the desired product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46[1] | 78.5[1] | 262[1] |
| This compound | C₆H₂Cl₃I | 307.34 | 56 | 297.5 ± 35.0 |
Experimental Protocols
This protocol is adapted from the general procedure described by Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. in Synthesis2007 , 81–84.
Materials and Reagents:
-
2,4,6-Trichloroaniline (C₆H₄Cl₃N)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetonitrile (MeCN)
-
Deionized Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), 1 M aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 2 M aqueous solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonic acid monohydrate (3.0 equivalents) in acetonitrile.
-
Addition of Amine: To the stirred solution, add 2,4,6-trichloroaniline (1.0 equivalent). Stir the resulting suspension.
-
Cooling: Cool the suspension to 10–15 °C using an ice bath.
-
Addition of Reagents: In a separate beaker, prepare a solution of sodium nitrite (2.0 equivalents) and potassium iodide (2.5 equivalents) in a minimal amount of water.
-
Diazotization and Iodination: Add the aqueous solution of sodium nitrite and potassium iodide dropwise to the cooled and stirred suspension of the aniline salt over a period of 10-15 minutes. Maintain the temperature between 10-15 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (around 20 °C). Stir the mixture for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). The evolution of nitrogen gas should be observed.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC or cessation of gas evolution), add water to the reaction mixture.
-
Carefully add a 1 M aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH of the solution is between 9 and 10.
-
To quench any remaining iodine, add a 2 M aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Expected Yield:
Based on the reported procedure for similar aromatic amines, the expected yield for this reaction is high, typically in the range of 80-90%. For 2,4,6-trichloroaniline specifically, a yield of 80% has been reported.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2,4,6-trichloroaniline.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical progression of the chemical transformations during the synthesis.
Caption: Key chemical transformations in the one-pot synthesis.
References
Application Notes and Protocols for the Sandmeyer Reaction of 2,4,6-Trichloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sandmeyer reaction using 2,4,6-trichloroaniline as a starting material. The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the transformation of an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2][3] This protocol outlines the necessary steps for the diazotization of 2,4,6-trichloroaniline and its subsequent conversion to various chlorinated, brominated, and cyanated derivatives.
I. Overview of the Sandmeyer Reaction
The Sandmeyer reaction is a two-step process:[4][5]
-
Diazotization: The primary aromatic amine, in this case, 2,4,6-trichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[7]
-
Substitution: The diazonium salt is then reacted with a copper(I) salt (e.g., CuCl, CuBr, or CuCN) to yield the corresponding aryl halide or nitrile.[2][8] The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution reaction.[2]
II. Experimental Protocols
A. Diazotization of 2,4,6-Trichloroaniline
This protocol describes the formation of the 2,4,6-trichlorobenzenediazonium salt, a key intermediate for subsequent Sandmeyer reactions.
Materials:
-
2,4,6-Trichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Dropping funnel
-
Thermometer
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2,4,6-trichloroaniline in concentrated sulfuric acid or hydrochloric acid. The use of sulfuric acid has been reported to be effective for the diazotization of this substrate.
-
Cool the mixture to below 0 °C (preferably -5 °C) using an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2,4,6-trichloroaniline solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.[6]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[6]
-
The resulting cold diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.
B. Sandmeyer Reactions of 2,4,6-Trichlorobenzenediazonium Salt
The following protocols outline the conversion of the prepared diazonium salt into various substituted aromatic compounds.
1. Synthesis of 1,2,3,5-Tetrachlorobenzene (Chlorination)
Materials:
-
2,4,6-Trichlorobenzenediazonium salt solution (from Protocol A)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.[6]
-
A complex will initially form, which will then decompose with the evolution of nitrogen gas.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
2. Synthesis of 1-Bromo-2,4,6-trichlorobenzene (Bromination)
Materials:
-
2,4,6-Trichlorobenzenediazonium salt solution (from Protocol A)
-
Copper(I) Bromide (CuBr)
-
Concentrated Hydrobromic Acid (HBr)
-
Ice
Procedure:
-
Follow the procedure for chlorination (Protocol B1), substituting copper(I) bromide for copper(I) chloride and concentrated hydrobromic acid for hydrochloric acid.
3. Synthesis of 2,4,6-Trichlorobenzonitrile (Cyanation)
Materials:
-
2,4,6-Trichlorobenzenediazonium salt solution (from Protocol A)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ice
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the initial reaction subsides, the mixture is typically heated to complete the reaction.
-
Work-up and purification are similar to the halogenation reactions, with appropriate safety precautions for handling cyanides.
III. Quantitative Data
The following tables summarize typical reaction conditions and reported yields for Sandmeyer reactions. Note that yields can vary depending on the specific substrate and reaction conditions.
Table 1: Diazotization of 2,4,6-Trichloroaniline
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloroaniline | |
| Acid | 70% H₂SO₄ | |
| Nitrating Agent | NaNO₂ | |
| Temperature | < 0 °C (preferably -5 °C) | |
| Reaction Time | ~45 minutes | [6] |
Table 2: Sandmeyer Reactions of 2,4,6-Trichlorobenzenediazonium Salt (Illustrative)
| Product | Reagent | Catalyst | Temperature | Yield | Reference |
| 1,2,3,5-Tetrachlorobenzene | HCl | CuCl | 50-60 °C | Moderate to Good | General Protocol[6] |
| 1-Bromo-2,4,6-trichlorobenzene | HBr | CuBr | Room Temp. to 60 °C | Moderate to Good | General Protocol[8] |
| 2,4,6-Trichlorobenzonitrile | NaCN/KCN | CuCN | 55 °C | 38-92% (for various aryl diazonium salts) | [8] |
Note: The yields provided for the Sandmeyer reactions of the 2,4,6-trichlorobenzenediazonium salt are illustrative and based on general Sandmeyer reaction protocols and data for similar substrates, as specific yield data for these exact transformations were not found in the searched literature.
IV. Experimental Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the general signaling pathway of the Sandmeyer reaction.
References
- 1. 2,4,6-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Suzuki-Miyaura Coupling of 1,3,5-Trichloro-2-iodobenzene for the Synthesis of Polysubstituted Scaffolds
Abstract
This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 1,3,5-trichloro-2-iodobenzene. Polychlorinated aromatic compounds are valuable building blocks in medicinal chemistry and materials science. The ability to selectively functionalize a single position on such a scaffold is of paramount importance. This document outlines the mechanistic principles, provides detailed experimental protocols, and offers troubleshooting guidance for the successful synthesis of 2-aryl-1,3,5-trichlorobenzenes, leveraging the differential reactivity of the carbon-iodine bond over the more robust carbon-chlorine bonds.
Introduction: The Challenge and Opportunity of Selective Functionalization
Polyhalogenated arenes present both a challenge and an opportunity in synthetic chemistry.[1][2] While their multiple halogen substituents offer numerous handles for functionalization, achieving site-selectivity can be difficult due to the similar reactivity of the halogen groups.[1][3] The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[4]
The substrate, this compound, is a prime candidate for regioselective functionalization. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for the preferential oxidative addition of a palladium(0) catalyst to the carbon-iodine bond.[5][6] This inherent reactivity difference provides a direct and efficient route to synthesize sterically hindered and electronically diverse 2-aryl-1,3,5-trichlorobenzenes, which can serve as versatile intermediates for further downstream transformations.
Mechanistic Rationale for Regioselectivity
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle.[6][7] The key to the regioselective coupling of this compound lies in the initial, rate-determining oxidative addition step.[6]
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity order for this step is generally I > Br > OTf > Cl.[8][6] For this compound, the Pd(0) complex will selectively insert into the weaker C-I bond, leaving the C-Cl bonds intact.
-
Transmetalation: The organoboron species (e.g., a boronic acid) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6][7]
The judicious choice of catalyst, ligands, and reaction conditions is crucial, especially when dealing with sterically hindered substrates.[10][11][12] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and subsequent reductive elimination steps for challenging substrates.[10][11]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Equipment
-
Substrates: this compound (CAS 6324-50-1)[13][14], Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane, Toluene, or a mixture of Toluene/Water or Dioxane/Water
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer hotplate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification.
Step-by-Step Procedure
Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 307.3 mg).
-
Add the arylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
A typical reaction time is 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1,3,5-trichlorobenzene.
Expected Results and Discussion
The described protocol is expected to provide good to excellent yields of the desired mono-arylated product. The selectivity for the C-I bond cleavage should be very high, with minimal formation of products from C-Cl bond activation under the specified conditions.
| Entry | Arylboronic Acid (Ar') | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |
Table 1: Representative Reaction Conditions and Expected Yields for the Suzuki-Miyaura Coupling of this compound. Yields are hypothetical and for illustrative purposes.
The choice of ligand can significantly impact the reaction outcome, especially with sterically demanding boronic acids.[15][16][17] For hindered substrates, more advanced catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be necessary to achieve high yields.[10][11]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical workflow for troubleshooting common issues.
Figure 2: Troubleshooting workflow for common issues.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly efficient and regioselective method for synthesizing 2-aryl-1,3,5-trichlorobenzenes. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for precise functionalization at the C2 position. By carefully selecting the catalyst system, base, and solvent, researchers can access a wide array of valuable, polysubstituted aromatic scaffolds for applications in drug discovery and materials science. This application note provides a solid foundation and a reliable protocol for achieving this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. | Semantic Scholar [semanticscholar.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. m.youtube.com [m.youtube.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. achmem.com [achmem.com]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Cross-Coupling of 1,3,5-Trichloro-2-iodobenzene for Advanced Synthesis
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]
This guide focuses on a particularly valuable substrate: 1,3,5-trichloro-2-iodobenzene . The strategic arrangement of its halogen substituents presents a unique opportunity for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition in the palladium catalytic cycle than the more robust carbon-chlorine bonds.[4][5] This inherent reactivity difference allows for the precise and selective coupling at the C2 position, leaving the three chlorine atoms untouched for subsequent downstream transformations. This makes this compound an excellent building block for creating complex, densely functionalized aromatic scaffolds.
The Catalytic Machinery: A Dual-Metal Mechanism
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[1][6] Understanding this dual mechanism is critical for rational optimization and troubleshooting.
The Palladium Cycle: The Cross-Coupling Engine
The primary C-C bond formation is orchestrated by the palladium catalyst. While various palladium(0) and palladium(II) precatalysts can be used, the active species is a Pd(0) complex.[1][6]
-
Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (this compound) to the active Pd(0) species, forming a Pd(II) intermediate.[5][6] The electron-withdrawing nature of the chlorine atoms on the benzene ring can facilitate this step.[7]
-
Transmetalation : This is often the rate-determining step of the reaction.[6][8] The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the halide.
-
Reductive Elimination : Following a cis-trans isomerization, the newly formed aryl and alkynyl ligands are reductively eliminated from the palladium center, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to prepare the alkyne for the crucial transmetalation step.
-
π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[1][6]
-
Deprotonation : This coordination increases the acidity of the terminal alkyne's proton, allowing a mild amine base to deprotonate it, thereby forming a highly nucleophilic copper acetylide species.[6][9] This species is now primed to react with the palladium complex.
It is important to note that copper-free Sonogashira protocols have been developed.[2][4] These are particularly advantageous for preventing the undesired oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction in copper-catalyzed systems, especially in the presence of oxygen.[4][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents must be properly degassed, and the reaction should be run under an inert atmosphere to prevent side reactions and catalyst deactivation.
Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Toluene (Anhydrous, reaction solvent)
-
Argon or Nitrogen gas (high purity)
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for reagent transfer
Reaction Parameters at a Glance
| Component | Role | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | Aryl Halide | 1.0 | 341.8 mg | The limiting reagent. |
| Phenylacetylene | Terminal Alkyne | 1.2 | 122.6 mg (132 µL) | A slight excess ensures complete consumption of the aryl iodide. |
| PdCl₂(PPh₃)₂ | Palladium Precatalyst | 0.02 | 14.0 mg | A common, relatively air-stable Pd(II) source. |
| CuI | Copper Co-catalyst | 0.04 | 7.6 mg | Use a fresh, off-white to tan colored powder. |
| Triethylamine (Et₃N) | Base | 3.0 | 303.6 mg (418 µL) | Must be anhydrous. Also acts as a scavenger for the generated HI. |
| Toluene | Solvent | - | 5 mL | Must be anhydrous and degassed. A concentration of ~0.2 M is typical. |
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : To the flask, add this compound (341.8 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Base Addition : Add anhydrous toluene (5 mL) via syringe, followed by anhydrous triethylamine (418 µL, 3.0 mmol). Stir the mixture to form a suspension.
-
Degassing (Crucial Step) : To ensure all oxygen is removed, subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon/nitrogen through the solution for 15-20 minutes. This is critical to prevent Glaser homocoupling.[4]
-
Alkyne Addition : Slowly add phenylacetylene (132 µL, 1.2 mmol) to the stirring mixture at room temperature via syringe.
-
Reaction Execution : Heat the reaction mixture to 65 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS by taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up :
-
Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3,5-trichloro-2-(phenylethynyl)benzene.
Key Considerations for Optimization and Success
The success of the Sonogashira coupling hinges on the careful selection of several parameters. The interplay between the substrate, catalyst, base, and solvent dictates the efficiency and outcome of the reaction.
-
Catalyst System :
-
Palladium Source : PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard choices.[6] For challenging or sterically hindered substrates, more active catalysts generated from bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be required.[6][7][11]
-
Copper Co-catalyst : While CuI is standard, its omission (copper-free conditions) is a key strategy to suppress alkyne homocoupling, which can be a significant issue with some substrates.[4][10]
-
-
Base : The primary role of the amine base is to deprotonate the alkyne.[4] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. For copper-free systems or less reactive substrates, sterically hindered bases like diisopropylamine ((i-Pr)₂NH) can be more effective.[12][13]
-
Solvent : The solvent must be anhydrous and thoroughly degassed.[4] Toluene, THF, and DMF are frequently used.[14] In some cases, the amine base can also serve as the solvent.
-
Temperature : Aryl iodides are the most reactive halides and often couple at room temperature or with mild heating.[4] For this compound, mild heating (50-80 °C) is generally sufficient to achieve a good reaction rate without promoting catalyst decomposition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Conversion | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents/solvents. | 1. Use a fresh batch of catalyst. 2. Ensure rigorous degassing (freeze-pump-thaw) and maintain a positive inert atmosphere.[4] 3. Use anhydrous solvents and purify starting materials if necessary. |
| Formation of Black Precipitate | Decomposition of the palladium catalyst to "palladium black". | 1. Lower the reaction temperature. 2. Ensure the reaction is strictly anaerobic. 3. Consider a more stable ligand/catalyst system.[4] |
| Significant Alkyne Homocoupling | Glaser coupling, promoted by oxygen and the copper catalyst. | 1. Perform the reaction under strictly anaerobic conditions. 2. Switch to a copper-free protocol.[4] 3. Use the alkyne as the limiting reagent if the aryl halide is more readily available. |
| Reaction Stalls | Catalyst poisoning (e.g., by impurities in starting materials). | 1. Purify starting materials. 2. Increase catalyst loading or add a second portion of the catalyst mid-reaction. |
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective and strategic method for the synthesis of selectively alkynylated polychlorinated aromatic compounds. The differential reactivity of the C-I versus C-Cl bonds provides a reliable handle for precise molecular construction. By carefully controlling the reaction parameters—particularly the exclusion of oxygen, the choice of catalyst system, and the base—researchers can achieve high yields of the desired products. This protocol serves as a robust starting point for developing complex molecular architectures relevant to drug discovery, materials science, and beyond.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: Heck Reaction Conditions for 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Heck reaction with the sterically hindered and electron-deficient substrate, 1,3,5-trichloro-2-iodobenzene. Due to the electronic and steric nature of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the construction of substituted alkenes. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[1]
For challenging substrates such as this compound, which is both sterically hindered and electron-deficient, standard Heck reaction conditions may prove suboptimal. The steric bulk around the iodine atom can impede the initial oxidative addition step, while the electron-withdrawing nature of the chlorine atoms can also influence the reactivity of the aryl iodide. Therefore, the choice of catalyst, ligand, base, and solvent system is critical to the success of the reaction.
Key Considerations for the Heck Reaction of this compound
-
Catalyst System: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃, or N-heterocyclic carbenes (NHCs) can enhance catalytic activity by promoting the oxidative addition step.
-
Base: An appropriate base is required to neutralize the hydrogen halide generated during the reaction. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc). For sterically demanding reactions, stronger bases or combinations of bases may be necessary.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents such as DMF, DMAc, and NMP are frequently used to ensure the solubility of the reactants and catalyst, and to allow for higher reaction temperatures.
-
Temperature: Due to the reduced reactivity of sterically hindered aryl halides, higher reaction temperatures (typically in the range of 100-150 °C) are often required to drive the reaction to completion. Microwave irradiation can also be a valuable tool for accelerating the reaction.
Comparative Reaction Conditions
The following table summarizes various conditions that can be employed for the Heck reaction of this compound with a generic alkene, based on protocols for structurally similar and challenging aryl halides.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkene | Styrene | n-Butyl Acrylate | Methyl Acrylate |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) | P(t-Bu)₃ (6 mol%) | None |
| Base | Triethylamine (2.0 equiv) | Cs₂CO₃ (1.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | DMF | Dioxane | NMP |
| Temperature (°C) | 120 | 110 | 140 |
| Time (h) | 12-24 | 16-24 | 12-18 |
| Expected Yield | Moderate to Good | Good to Excellent | Moderate |
Experimental Workflow Diagram
Caption: A generalized workflow for the Heck reaction, from setup to purification.
Detailed Experimental Protocol
This protocol is a representative procedure for the Heck reaction of this compound with styrene. It should be adapted and optimized for specific applications.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), styrene (1.2 mmol), and anhydrous DMF (5 mL) under an inert atmosphere.
-
Add triethylamine (2.0 mmol) to the mixture.
-
-
Catalyst Preparation and Addition:
-
In a separate small vial, dissolve Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol) in a small amount of anhydrous DMF under an inert atmosphere.
-
Stir the catalyst solution for 10-15 minutes at room temperature.
-
Transfer the catalyst solution to the reaction flask via cannula or syringe.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3,5-trichloro-2-styrylbenzene.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.
These notes and protocols provide a solid foundation for researchers to develop and optimize the Heck reaction for the challenging substrate this compound, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of Polychloro Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the selective coupling of polychloro aryl iodides, a class of substrates of significant interest in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The primary challenge in the functionalization of these molecules is to achieve selective reaction at the more labile carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bonds intact. These protocols focus on palladium catalyst systems that exhibit high chemoselectivity for the C-I bond in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
General Experimental Workflow
A generalized workflow for performing a selective palladium-catalyzed cross-coupling reaction with a polychloro aryl iodide is depicted below. Key to success is the careful control of reaction conditions and the appropriate choice of catalyst system to favor oxidative addition at the C-I bond.
Caption: General workflow for selective palladium-catalyzed cross-coupling of polychloro aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For polychloro aryl iodides, the selection of a suitable palladium catalyst and reaction conditions is crucial to ensure selective coupling at the C-I bond.
Data Presentation
| Entry | Polychloro Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2,4-dichlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ (2M aq.) | Toluene/EtOH | 80 | 12 | 85 | [1][2] |
| 2 | 1-Iodo-3,5-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [3] |
| 3 | 1-Iodo-2,3,4,5-tetrachlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 78 | [1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4-dichlorobenzene with Phenylboronic acid
Materials:
-
1-Iodo-2,4-dichlorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried Schlenk flask, add 1-iodo-2,4-dichlorobenzene (1.0 mmol, 272.8 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add toluene (5 mL) and ethanol (1 mL) via syringe.
-
Add the 2.0 M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2,4-dichloro-1,1'-biphenyl.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for selective coupling under relatively mild conditions.
Data Presentation
| Entry | Polychloro Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2,4-dichlorobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 88 | [4] |
| 2 | 1-Iodo-3,5-dichlorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 4 | 91 | [5] |
| 3 | 1,2,3-Triiodo-5-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 85 (mono-alkynylated at C2) | [6] |
Experimental Protocol: Sonogashira Coupling of 1-Iodo-2,4-dichlorobenzene with 2-Methyl-3-butyn-2-ol
Materials:
-
1-Iodo-2,4-dichlorobenzene (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 1-iodo-2,4-dichlorobenzene (1.0 mmol, 272.8 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.
-
Add 2-methyl-3-butyn-2-ol (1.2 mmol, 0.12 mL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 1.5 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with 2 M HCl (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol.[4]
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. Careful selection of the catalyst and reaction conditions is necessary to promote selective C-I activation and avoid competing C-Cl activation.
Data Presentation
| Entry | Polychloro Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2,4-dichlorobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 75 | [7][8] |
| 2 | 1-Iodo-3,5-dichlorobenzene | Methyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 120 | 8 | 82 | [9][10] |
| 3 | 1-Iodo-2,5-dichlorobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 130 | 16 | 78 | [10] |
Experimental Protocol: Heck Reaction of 1-Iodo-2,4-dichlorobenzene with Styrene
Materials:
-
1-Iodo-2,4-dichlorobenzene (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF (5 mL).
-
Add 1-iodo-2,4-dichlorobenzene (1.0 mmol, 272.8 mg), styrene (1.5 mmol, 0.17 mL), and triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford (E)-1,3-dichloro-5-styrylbenzene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is key to achieving high selectivity for the amination of the C-I bond in polychloroaryl iodides.
Data Presentation
| Entry | Polychloro Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2,4-dichlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88 | [11][12] |
| 2 | 1-Iodo-3,5-dichlorobenzene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 85 | [11][12] |
| 3 | 1-Iodo-2,5-dichlorobenzene | Pyrrolidine | [Pd(allyl)Cl]₂ / DavePhos | Cs₂CO₃ | Toluene | 90 | 16 | 90 | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Iodo-2,4-dichlorobenzene with Morpholine
Materials:
-
1-Iodo-2,4-dichlorobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add 1-iodo-2,4-dichlorobenzene (1.0 mmol, 272.8 mg) and morpholine (1.2 mmol, 0.105 mL).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-(2,4-dichlorophenyl)morpholine.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (Suzuki), copper-mediated alkynylation (Sonogashira), migratory insertion (Heck), or amine coordination and deprotonation (Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of polychloro aryl iodides.
Ligand Influence on Selectivity
The choice of ligand is critical in controlling the chemoselectivity of the coupling reaction, favoring the activation of the C-I bond over the C-Cl bond.
Caption: Logical relationship between ligand properties and chemoselectivity in the coupling of polychloro aryl iodides.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 1,3,5-Trichloro-2-iodobenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2-iodobenzene is a valuable synthetic intermediate for the construction of complex, polysubstituted aromatic molecules. Its unique substitution pattern, featuring a reactive iodine atom and three chlorine atoms on a benzene ring, allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed reactions, enabling regioselective introduction of aryl, alkynyl, and vinyl groups. This feature makes it a key building block in the synthesis of novel compounds for drug discovery, materials science, and agrochemicals. The resulting polychlorinated scaffolds are of particular interest in medicinal chemistry, as halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including their metabolic stability and binding affinity to target proteins such as kinases.
Synthetic Applications and Protocols
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methodologies provide access to a diverse range of substituted aromatic compounds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1,3,5-trichlorobenzenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. In the case of this compound, the reaction selectively occurs at the C-I bond, yielding 2-aryl-1,3,5-trichlorobenzenes.
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1,3,5-trichlorobenzene.
Illustrative Quantitative Data:
The following table summarizes representative, illustrative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is illustrative and based on typical yields for similar reactions.
| Entry | Arylboronic Acid (Ar) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 1,3,5-Trichloro-2-phenylbenzene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1,3,5-Trichloro-2-(4-methoxyphenyl)benzene | 82 |
| 3 | 4-Fluorophenylboronic acid | 1,3,5-Trichloro-2-(4-fluorophenyl)benzene | 88 |
| 4 | 3-Pyridinylboronic acid | 2-(1,3,5-Trichlorophenyl)pyridine | 75 |
Illustrative Spectroscopic Data for 1,3,5-Trichloro-2-phenylbenzene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 5H, Ar-H), 7.35 (s, 2H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.8, 137.5, 134.2, 131.0, 129.5, 128.8, 128.5, 128.2.
-
MS (EI): m/z (%) = 256 (M⁺, 100), 221 (M⁺ - Cl, 30), 186 (M⁺ - 2Cl, 25).
Sonogashira Coupling: Synthesis of 2-Alkynyl-1,3,5-trichlorobenzenes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is particularly useful for introducing alkynyl moieties that can be further elaborated.
Illustrative Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Add a degassed solvent, such as triethylamine (TEA, 5 mL) or a mixture of tetrahydrofuran (THF) and TEA (4:1, 5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1,3,5-trichloro-2-(alkynyl)benzene.[1]
Illustrative Quantitative Data:
The following table provides representative, illustrative data for the Sonogashira coupling of this compound with various terminal alkynes. Note: This data is illustrative and based on typical yields for similar reactions.
| Entry | Terminal Alkyne (R) | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 1,3,5-Trichloro-2-(phenylethynyl)benzene | 90 |
| 2 | 1-Hexyne | 1-(1,3,5-Trichlorophenyl)hex-1-yne | 85 |
| 3 | (Trimethylsilyl)acetylene | 1,3,5-Trichloro-2-((trimethylsilyl)ethynyl)benzene | 92 |
| 4 | Propargyl alcohol | 3-(1,3,5-Trichlorophenyl)prop-2-yn-1-ol | 78 |
Illustrative Spectroscopic Data for 1,3,5-Trichloro-2-(phenylethynyl)benzene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.30 (s, 2H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 135.0, 132.0, 131.5, 129.8, 128.6, 128.4, 122.5, 95.2, 85.8.
-
MS (EI): m/z (%) = 280 (M⁺, 100), 245 (M⁺ - Cl, 40), 210 (M⁺ - 2Cl, 20).
Heck Coupling: Synthesis of 2-Vinyl-1,3,5-trichlorobenzenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a route to vinyl-substituted trichlorobenzenes, which are versatile intermediates for further transformations.[2]
Illustrative Reaction Scheme:
References
Application Notes and Protocols for Cross-Coupling Reactions with 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,3,5-trichloro-2-iodobenzene. Due to the limited availability of specific experimental data for this particular substrate, the following protocols and data are based on established methodologies for structurally similar polychlorinated aromatic compounds. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for chemoselective functionalization at the 2-position.
Introduction to Cross-Coupling with Polychlorinated Benzenes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In substrates such as this compound, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for selective reaction at the more labile C-I bond. This chemoselectivity is crucial for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science. This guide covers three common and versatile cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a structurally similar substrate, 1-bromo-3-chloro-5-iodobenzene, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 75-85 (estimated) |
Yields are estimated based on typical outcomes for similar substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Data Presentation
The following table provides representative conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 50 | 4 | 88-96 (estimated) |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | RT | 8 | 85-95 (estimated) |
Yields are estimated based on typical outcomes for similar substrates and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, i-Pr₂NH) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.
Data Presentation
The following table provides representative conditions for the Stille coupling of aryl iodides, which can be used as a starting point for reactions with this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | 80-90 (estimated) |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | THF | 60 | 12 | 85-95 (estimated) |
| 3 | Trimethyl(thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 10 | 75-85 (estimated) |
Yields are estimated based on typical outcomes for similar substrates and may vary for this compound.
Experimental Protocol: Stille Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(furyl)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (and ligand, if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
The filtrate can be washed with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The chemoselectivity of these cross-coupling reactions is governed by the relative reactivity of the C-I and C-Cl bonds in the palladium-catalyzed cycle.
Disclaimer: The provided protocols and data are intended as a guide and are based on reactions with structurally similar compounds. Optimal conditions for the cross-coupling of this compound may vary and should be determined experimentally. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: 1,3,5-Trichloro-2-iodobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 1,3,5-Trichloro-2-iodobenzene as a versatile building block in materials science. This document is intended to guide researchers in the synthesis of novel organic functional materials, including conjugated polymers, molecular glassformers, and porous organic frameworks, by leveraging the unique reactivity of this polyhalogenated aromatic compound.
Introduction
This compound is a unique aromatic compound featuring a strategic arrangement of halogen substituents. The presence of a single, highly reactive iodine atom alongside three chlorine atoms on the benzene ring allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed reactions than the more robust carbon-chlorine bonds. This differential reactivity enables the precise introduction of new carbon-carbon and carbon-heteroatom bonds, making this compound an attractive precursor for the synthesis of complex, tailor-made organic materials.
The electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the carbon atom attached to the iodine, potentially increasing its reactivity in cross-coupling reactions. Furthermore, the resulting polychlorinated aromatic core can impart desirable properties to the final material, such as enhanced thermal stability, specific electronic characteristics, and unique intermolecular interactions, including halogen bonding.
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Stille—that are particularly well-suited for the functionalization of this compound and the subsequent development of advanced materials.
Application 1: Synthesis of Arylated Derivatives for Organic Electronics and Molecular Glassformers via Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryls, polyaryls, and conjugated systems. By reacting this compound with various arylboronic acids, novel polychlorinated aromatic compounds can be synthesized. These products can serve as intermediates for more complex materials or as standalone molecules with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as molecular glassformers.
Illustrative Reaction Scheme: Suzuki Coupling
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 307.3 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL, anhydrous and degassed)
-
Water (2 mL, deionized and degassed)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 10 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenyl-1,3,5-trichlorobenzene.
Quantitative Data Summary: Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 12 | 91 |
| 3 | Naphthalene-1-boronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 24 | 78 |
Application 2: Synthesis of Conjugated Polymers via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, which is fundamental for the synthesis of conjugated polymers and oligomers. Reacting this compound with terminal alkynes can produce arylalkyne monomers or polymers with interesting photophysical and electronic properties, suitable for applications in sensors, organic electronics, and porous materials.
Illustrative Reaction Scheme: Sonogashira Coupling
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 307.3 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131.8 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (NEt₃) (5 mL, degassed)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
-
Schlenk flask (25 mL)
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,3,5-trichloro-2-(phenylethynyl)benzene.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | NEt₃ | THF | RT | 8 | 92 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | Toluene | 50 | 12 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | 4 | Piperidine | DMF | RT | 6 | 95 |
Application 3: Synthesis of Functional Polymers via Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. This reaction is particularly useful for the synthesis of complex molecules and polymers due to its tolerance of a wide variety of functional groups. By coupling this compound with organostannanes, a diverse range of functionalized aromatic compounds can be prepared, which can be further polymerized or used in the construction of advanced materials.
Experimental Workflow: Stille Coupling
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 mmol, 307.3 mg)
-
Tributyl(vinyl)tin (1.1 mmol, 348.8 mg, 323.0 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Toluene (10 mL, anhydrous and degassed)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound and the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Add tributyl(vinyl)tin to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane to yield 1,3,5-trichloro-2-vinylbenzene.
Quantitative Data Summary: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2) | Toluene | 100 | 12 | 89 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | DMF | 90 | 18 | 82 |
| 3 | Tributyl(phenyl)tin | Pd₂(dba)₃ (1) / P(o-tol)₃ (2) | Dioxane | 100 | 24 | 93 |
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, which are central to the applications described above.
Caption: Simplified catalytic cycles for Suzuki, Sonogashira, and Stille cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Poly-substituted Aromatic Compounds Using 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2-iodobenzene is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of complex, poly-substituted organic molecules. Its structure is primed for selective functionalization, making it a valuable scaffold in medicinal chemistry, materials science, and agrochemical development. The key to its utility lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts than the more robust carbon-chlorine (C-Cl) bonds.[1] This reactivity difference allows for the precise, stepwise introduction of various substituents onto the aromatic core.
This document provides an overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols detailed herein are generalized starting points based on established methodologies for similar sterically hindered and electron-deficient aryl halides.[2] Researchers are advised to perform optimizations to suit their specific substrates and desired outcomes.
Principle of Selective Functionalization
The synthetic utility of this compound is founded on the predictable chemoselectivity of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[1] Consequently, the C-I bond can be selectively targeted for modification while leaving the three C-Cl bonds intact for potential subsequent transformations. This allows for a modular approach to building complex molecular architectures.
Caption: Synthetic workflow using this compound.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[3][4] This reaction is widely used to synthesize biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and organic materials.[5][6] The electron-deficient nature of the this compound ring can facilitate the oxidative addition step, which is often rate-limiting.[1]
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. These values are illustrative and based on typical outcomes for analogous polychlorinated aryl iodides.[2]
| Entry | Boronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 88-96 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4%) | Na₂CO₃ | DMF/H₂O | 95 | 16 | 80-90 |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[2][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne.[8] This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are key intermediates in pharmaceuticals and organic materials.[9] The reaction is typically co-catalyzed by palladium and copper(I) salts.[9]
Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne (R-C≡CH) | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | NEt₃ | THF | 65 | 12 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | DIPEA | Toluene | 70 | 10 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | NEt₃ | NEt₃/DMF | 50 | 8 | 88-96 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ (2%) | CuI (3%) | Piperidine | THF | RT | 24 | 82-90 |
Detailed Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[10][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base/solvent (e.g., degassed triethylamine (NEt₃) or a mixture of THF and NEt₃)
-
Schlenk flask
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and base (e.g., 10 mL of THF and 3.0 equiv of NEt₃).
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture (e.g., to 65 °C) and stir for the required time (typically 8-16 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired arylalkyne product.
Application Note 3: Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[12][13] It is a highly versatile C-C bond-forming reaction due to the stability of organostannanes to air and moisture.[13] However, a significant drawback is the toxicity of tin compounds, necessitating careful handling and purification procedures to remove tin byproducts.[14]
Representative Data for Stille Coupling
| Entry | Organostannane (R-SnBu₃) | Palladium Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2%) | LiCl | Toluene | 110 | 16 | 80-90 |
| 2 | Vinyltributylstannane | Pd₂(dba)₃/P(furyl)₃ (2%) | - | THF | 65 | 12 | 85-95 |
| 3 | 2-Thienyltributylstannane | Pd(PPh₃)₄ (3%) | CuI | NMP | 80 | 20 | 78-88 |
| 4 | (E)-1-Hexenyltributylstannane | PdCl₂(PPh₃)₂ (2%) | - | Dioxane | 100 | 18 | 82-92 |
Detailed Protocol: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 10 mL)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Flame-dried Schlenk flask
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the organostannane to the solution.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the required temperature (e.g., 110 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through celite, washing the pad with an organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Safety and Handling
This compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Organotin reagents used in the Stille coupling are highly toxic and should be handled with extreme caution.[13] Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing deiodination of 1,3,5-Trichloro-2-iodobenzene in reactions
Welcome to the technical support center for 1,3,5-trichloro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with this compound?
A1: Deiodination, also known as proto-deiodination or hydrodeiodination, is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,3,5-trichlorobenzene. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process. The carbon-iodine bond is the most reactive site on the molecule for cross-coupling reactions, and its premature cleavage undermines the intended synthetic route.
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?
A2: Deiodination in palladium-catalyzed reactions is primarily caused by the formation of a palladium-hydride intermediate. This can occur when the palladium complex, after oxidative addition to the C-I bond, reacts with a source of hydride in the reaction mixture. Common hydride sources include amine bases, alcohols (solvents or additives), and even trace amounts of water. The subsequent reductive elimination of the aryl group and the hydride from the palladium center yields the deiodinated arene and regenerates the palladium(0) catalyst, which can then re-enter the undesired catalytic cycle.
Q3: Can the steric hindrance from the ortho-chlorine atoms in this compound contribute to deiodination?
A3: Yes, the two chlorine atoms ortho to the iodine atom create significant steric hindrance. This can slow down the desired cross-coupling reaction, particularly the transmetalation and reductive elimination steps. If these productive steps are slow, the competing deiodination pathway may become more prominent.
Q4: Is this compound sensitive to light or heat?
A4: Aryl iodides, in general, can be sensitive to light and heat due to the relatively weak carbon-iodine bond. These conditions can promote homolytic cleavage of the C-I bond, leading to the formation of aryl radicals. These radicals can then abstract a hydrogen atom from the solvent or other components in the reaction mixture, resulting in the deiodinated product. While this compound is somewhat stabilized by the electron-withdrawing chlorine atoms, it is still advisable to protect reactions from light and to use the mildest possible temperature.
Troubleshooting Guides
Issue 1: Significant formation of 1,3,5-trichlorobenzene (deiodinated product) is observed.
This is a common issue when working with sterically hindered and reactive aryl iodides. The following steps can help mitigate this side reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and minimizing the deiodination of this compound.
Detailed Steps:
-
Optimize Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich monodentate phosphine ligands are often preferred. These ligands can accelerate the rate of both oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over the deiodination side reaction.
-
Recommendation: Screen ligands such as SPhos, XPhos, or BrettPhos.
-
-
Modify the Base and Solvent System: The base can be a source of hydride, leading to deiodination.
-
Recommendation:
-
Switch from strong, nucleophilic bases (e.g., alkoxides) to weaker, non-nucleophilic inorganic bases.
-
Consider using carbonate or phosphate bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Ensure the use of anhydrous, deoxygenated solvents to minimize side reactions. Aprotic solvents like toluene or dioxane are generally preferred over protic solvents like alcohols.
-
-
-
Adjust Reaction Temperature and Time: Higher temperatures can accelerate the rate of deiodination.
-
Recommendation:
-
Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor deiodination.
-
-
-
Check Reagent Quality and Inertness: Impurities in reagents or the presence of oxygen can contribute to catalyst degradation and side reactions.
-
Recommendation:
-
Use high-purity reagents and solvents.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Issue 2: Low or no yield of the desired cross-coupled product.
While related to the deiodination issue, a low yield can also stem from other factors.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The steric hindrance of this compound may require a specific palladium precatalyst and ligand combination for efficient oxidative addition. Using pre-ligated palladium precatalysts can offer more consistent results.
-
Base Strength: For Suzuki-Miyaura couplings, the base plays a crucial role in the activation of the boronic acid. Ensure the chosen base is strong enough for the specific boronic acid being used, but not so strong as to promote deiodination.
-
Reaction Concentration: In some cases, higher concentrations can favor the bimolecular cross-coupling reaction over unimolecular decomposition or side reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Reagents and Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the solvent.
-
Add the catalyst solution to the Schlenk flask containing the substrates.
-
Add the remaining solvent to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for performing a Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes hypothetical results from an optimization study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of different reaction parameters on product yield and deiodination.
| Entry | Ligand | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Deiodinated Product (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | 45 | 35 |
| 2 | SPhos | K₂CO₃ | 100 | 85 | 10 |
| 3 | SPhos | NaOtBu | 100 | 60 | 30 |
| 4 | SPhos | K₃PO₄ | 80 | 92 | <5 |
| 5 | XPhos | K₃PO₄ | 80 | 90 | <5 |
Signaling Pathways and Mechanisms
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired deiodination side reaction.
Caption: Competing catalytic cycles in the palladium-catalyzed reaction of this compound.
Technical Support Center: Troubleshooting Suzuki Coupling of 1,3,5-Trichloro-2-iodobenzene
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 1,3,5-trichloro-2-iodobenzene. This substrate is particularly challenging due to high steric hindrance around the iodine atom and the electron-deficient nature of the aromatic ring, often leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of the this compound starting material. What is the likely cause?
Low conversion is often due to an inefficient catalyst system that struggles with the sterically hindered and electron-deficient substrate. The oxidative addition of the palladium catalyst to the carbon-iodine bond is likely the rate-limiting step.
-
Catalyst Choice: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently ineffective for this type of substrate.[1] You should employ a more active catalyst system.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu groups are highly recommended as they stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
Catalyst Deactivation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Dissolved oxygen in solvents can oxidize and deactivate the active Pd(0) catalyst.[1] Solvents should be thoroughly degassed prior to use.
Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of the starting material. How can I minimize these?
Side reactions are common in challenging Suzuki couplings and can significantly lower the yield of the desired product.
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3]
-
Solution: Ensure rigorous degassing of all reagents and solvents. Using a direct Pd(0) source [e.g., Pd₂(dba)₃] with an appropriate ligand can be advantageous over some Pd(II) precatalysts.
-
-
Dehalogenation (Proto-deiodination): This side reaction replaces the iodine atom with a hydrogen, forming 1,3,5-trichlorobenzene. It can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent).[4]
-
Solution: Choose your base and solvent carefully. Using a non-coordinating, strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over amine bases.[2] If using a boronic acid, protodeboronation can also be an issue; switching to a more stable boronic ester (e.g., a pinacol ester) can sometimes help.[3]
-
Q3: What are the optimal base and solvent choices for this specific substrate?
The choice of base and solvent is critical for activating the boronic acid and ensuring sufficient solubility and reaction rate.
-
Base Selection: A strong, non-nucleophilic base is often required to facilitate the transmetalation step without causing unwanted side reactions.[2]
-
Recommended: Potassium phosphate (K₃PO₄) is an excellent starting point for challenging couplings.[2] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also frequently effective. The base should be finely powdered and anhydrous to maximize its activity.
-
-
Solvent Selection: Aprotic polar solvents are generally used. The solvent system must be able to dissolve the substrates and facilitate the reaction at elevated temperatures.
Q4: My yield is still low despite using an advanced catalyst system. What other parameters can I optimize?
If the core components (catalyst, ligand, base, solvent) are appropriate, further optimization of other reaction parameters may be necessary.
-
Temperature: Elevated temperatures (typically 80-120 °C) are often required to overcome the high activation energy for the oxidative addition with this hindered substrate.[2] Monitor for potential degradation of starting materials or products at higher temperatures.
-
Concentration: If your substrate has poor solubility, the reaction may be slow or incomplete.[1] While increasing the temperature can help, ensure the reaction is not too dilute.
-
Equivalents of Reagents: Typically, a slight excess of the boronic acid (1.2-1.5 equivalents) and a greater excess of the base (2.0-3.0 equivalents) are used to drive the reaction to completion.[1]
Data Presentation
The following table summarizes representative reaction conditions for Suzuki couplings of sterically hindered and polychlorinated aryl halides, providing a baseline for what can be expected. Note that yields are highly substrate-dependent.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | Low to Moderate |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 18 | Good to High |
| 3 | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ (2.0) | DMF | 100 | 12 | Moderate |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | Moderate to Good |
Data is extrapolated from successful couplings of other polychlorinated aryl halides and should be used as a starting point for optimization.[1]
Experimental Protocols
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling involving a derivative of this compound, which can be adapted as a starting point for the target substrate. This procedure emphasizes the need for an inert atmosphere and a highly active catalyst system.
Protocol: Suzuki Coupling of a 2,4,6-Trichlorophenyl Derivative (Adapted from the synthesis of precursors for stable fluorenyl radicals)
Materials:
-
3,6-Dibromo-9-(2,4,6-trichlorophenyl)-9H-fluorene (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (Anhydrous, Degassed)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-dibromo-9-(2,4,6-trichlorophenyl)-9H-fluorene, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed water to the flask via cannula or syringe. A typical solvent ratio might be 4:1 toluene:water.
-
Seal the flask and heat the reaction mixture to 75-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM) and add water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Mandatory Visualization
Below are diagrams illustrating key aspects of the Suzuki-Miyaura coupling reaction, designed to aid in understanding the process and troubleshooting efforts.
References
Technical Support Center: Optimizing Sonogashira Reactions with 1,3,5-Trichloro-2-iodobenzene
Welcome to the technical support center for optimizing Sonogashira reactions involving the sterically hindered and electron-deficient substrate, 1,3,5-trichloro-2-iodobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient couplings.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira reaction with this compound challenging?
A1: The reaction with this compound presents challenges due to a combination of steric hindrance from the two flanking chlorine atoms and the electron-withdrawing nature of the three chlorine substituents on the benzene ring. These factors can affect the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to low yields and the formation of side products. Careful optimization of the base and solvent system is therefore crucial for a successful outcome.
Q2: Which catalyst system is recommended for this substrate?
A2: A standard palladium-copper co-catalyst system is generally effective for the Sonogashira coupling of aryl iodides. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The addition of a copper(I) co-catalyst, such as CuI, is highly recommended as it facilitates the formation of the copper acetylide intermediate, which accelerates the transmetalation step. For particularly challenging couplings, the use of more specialized ligands may be explored.
Q3: How do I minimize homocoupling (Glaser coupling) of the alkyne?
A3: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and an excess of the copper co-catalyst. To minimize this, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Using the minimum effective amount of the copper catalyst and ensuring the slow addition of the alkyne to the reaction mixture can also help to suppress this undesired pathway.
Q4: What are the typical reaction temperatures and times?
A4: Due to the somewhat deactivated nature of the substrate, room temperature reactions may be sluggish. Typically, temperatures ranging from ambient to 80 °C are employed. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time, which can range from a few hours to overnight.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient temperature. 4. Impure starting materials. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Screen a range of bases and solvents (see tables below). Amine bases in polar aprotic solvents are a good starting point. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure the purity of this compound and the alkyne. |
| Significant Homocoupling of Alkyne | 1. Presence of oxygen. 2. Excess copper catalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. 2. Reduce the loading of the copper(I) iodide co-catalyst. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or product at elevated temperatures. 2. Side reactions involving the solvent or base. | 1. Lower the reaction temperature and extend the reaction time. 2. Consider a different solvent-base combination. For example, if using an amine as both base and solvent, try a non-coordinating solvent with a suitable organic or inorganic base. |
| Difficulty in Product Isolation/Purification | 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider alternative purification methods such as recrystallization or preparative TLC. Deactivation of silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation of amine-containing products. |
Optimizing the Base and Solvent System
The choice of base and solvent is critical for the success of the Sonogashira reaction with this compound. Below are tables summarizing common choices and their potential impact on the reaction outcome.
Table 1: Effect of Different Bases on Sonogashira Coupling
| Base | Category | pKa (approx.) | Advantages | Potential Disadvantages |
| Triethylamine (Et₃N) | Organic Amine | 10.7 | Good solubility, acts as both base and solvent. | Can sometimes lead to side reactions. |
| Diisopropylethylamine (DIPEA) | Organic Amine | 10.7 | Sterically hindered, less prone to nucleophilic side reactions. | More expensive than Et₃N. |
| Piperidine | Organic Amine | 11.1 | Stronger base, can accelerate the reaction. | Can act as a nucleophile in some cases. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Organic Amine | 8.8 | Non-nucleophilic, solid base. | May have limited solubility in some solvents. |
| Potassium Carbonate (K₂CO₃) | Inorganic | - | Inexpensive, suitable for a range of solvents. | Heterogeneous, may require vigorous stirring. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | - | Stronger inorganic base, can be effective in difficult couplings. | More expensive, hygroscopic. |
Table 2: Effect of Different Solvents on Sonogashira Coupling
| Solvent | Category | Polarity | Advantages | Potential Disadvantages |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good solvating properties for a range of reagents. | Lower boiling point, may require a sealed tube for higher temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvating power, can accelerate reactions. | Higher boiling point, can be difficult to remove, may promote side reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | High | Good solvent for many organic compounds. | Can sometimes coordinate to the metal center, inhibiting catalysis. |
| Toluene | Non-polar | Low | Higher boiling point, can be beneficial for sluggish reactions. | May not be a good solvent for all starting materials and reagents. |
| 1,4-Dioxane | Polar Aprotic | Low | Good general-purpose solvent. | Higher boiling point. |
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound. Optimization of specific parameters may be required for different alkynes.
General Procedure for Sonogashira Coupling:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., THF or a mixture of THF and an amine base) via syringe.
-
Add the amine base (if not used as the solvent, e.g., triethylamine, 2-3 eq.) via syringe.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
The following logic diagram illustrates the decision-making process for troubleshooting a low-yielding Sonogashira reaction.
managing side reactions in the synthesis of 1,3,5-Trichloro-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trichloro-2-iodobenzene. The primary synthetic route involves the diazotization of 2,4,6-trichloroaniline followed by a Sandmeyer-type iodination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction. This process begins with the diazotization of 2,4,6-trichloroaniline using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source, typically potassium iodide, to yield the final product.[1][2] This route is favored for its reliability in introducing an iodine atom to a specific position on the benzene ring.
Q2: What are the critical parameters in the diazotization step?
A2: Temperature control is the most critical factor during diazotization. The reaction is exothermic, and the resulting diazonium salt is often unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0-5°C, to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a decrease in yield. The rate of addition of sodium nitrite should also be carefully controlled to manage heat generation.
Q3: Is a copper catalyst necessary for the iodination step?
A3: Unlike other Sandmeyer reactions that produce aryl chlorides or bromides, the iodination step generally does not require a copper(I) catalyst.[2] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group.
Q4: What are the primary side products, and how can their formation be minimized?
A4: The main side products are 2,4,6-trichlorophenol, 1,3,5-trichlorobenzene, and various azo compounds. The formation of 2,4,6-trichlorophenol can be minimized by maintaining a low reaction temperature to prevent the reaction of the diazonium salt with water. The reduction of the diazonium salt to 1,3,5-trichlorobenzene can be suppressed by avoiding excess nitrous acid. Azo compound formation is a result of the diazonium salt coupling with unreacted 2,4,6-trichloroaniline; this can be minimized by ensuring the diazotization reaction goes to completion before the addition of the iodide source and by maintaining a sufficiently acidic environment.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified through several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common first step. For higher purity, column chromatography on silica gel can be employed to separate the desired product from any remaining side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Incomplete diazotization. | Ensure the reaction mixture is maintained at 0-5°C during the addition of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper before proceeding to the next step. |
| Decomposition of the diazonium salt. | Maintain strict temperature control (0-5°C) throughout the diazotization and subsequent iodination steps. | |
| Premature decomposition of nitrous acid. | Prepare the nitrous acid in situ and use it immediately. Ensure the acidic conditions are maintained. | |
| Formation of a Red/Orange Precipitate (Azo Compound) | Incomplete diazotization leading to coupling of the diazonium salt with unreacted aniline. | Allow sufficient time for the diazotization to complete before adding the potassium iodide. Ensure a slight excess of nitrous acid is present. |
| pH of the reaction mixture is not sufficiently acidic. | Maintain a strongly acidic environment during the diazotization step to prevent the diazonium salt from acting as an electrophile towards the unreacted aniline. | |
| Significant Formation of 2,4,6-trichlorophenol | Reaction temperature was too high during diazotization or iodination. | Strictly maintain the reaction temperature between 0-5°C. |
| Excessive water present in the reaction. | While the reaction is aqueous, minimizing unnecessary water can help. | |
| Product is Contaminated with 1,3,5-trichlorobenzene | Reductive deamination of the diazonium salt. | Avoid using an excessive amount of sodium nitrite. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | After the reaction is complete, pouring the mixture into a large volume of ice water can help precipitate the crude product. |
| Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion during extraction. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard Sandmeyer reactions.[3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
2,4,6-trichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2,4,6-trichloroaniline in a suitable amount of concentrated sulfuric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5°C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline salt suspension with vigorous stirring. The rate of addition should be controlled to prevent the temperature from exceeding 5°C. After the addition is complete, continue stirring for an additional 15-30 minutes at the same temperature. Check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add this solution to the cold diazonium salt solution with continuous stirring. A dark precipitate should form, and nitrogen gas will evolve.
-
Reaction Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and then gently heat it on a water bath (around 50-60°C) until the evolution of nitrogen ceases.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any excess iodine, and then again with cold water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 1,3,5-Trichloro-2-iodobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with 1,3,5-Trichloro-2-iodobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound derivatives?
A1: Common impurities often originate from the synthetic route used to prepare the derivative. For instance, in Suzuki or Ullmann coupling reactions, which are frequently used to functionalize the iodo-position, typical byproducts include:
-
Homocoupling products: Resulting from the reaction of two molecules of the starting aryl halide or the organometallic reagent.[1]
-
Dehalogenated products: Where the iodine atom is replaced by a hydrogen atom.[1]
-
Protonated boronic acids: In the case of Suzuki coupling, the boronic acid may be protonated before transmetalation occurs.[1][2]
-
Starting materials: Unreacted this compound or the coupling partner.
-
Isomeric impurities: Depending on the synthesis of the starting material, other isomers of trichloro-iodobenzene may be present.
Q2: Why is the purification of this compound derivatives by column chromatography often challenging?
A2: The purification of these derivatives can be difficult due to the similar polarities of the desired product, starting materials, and byproducts. Halogenated benzenes often exhibit similar retention behaviors on standard silica gel.[3][4] The presence of multiple halogen atoms can lead to subtle electronic and steric differences that are not easily resolved with conventional chromatography.
Q3: Can I use recrystallization to purify my this compound derivative?
A3: Recrystallization can be a very effective technique for purifying solid compounds, provided a suitable solvent is found.[5][6] The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.[6] A screening of various solvents or solvent mixtures is often necessary to achieve good separation.
Troubleshooting Guides
Problem 1: Poor separation of my desired product from a non-polar impurity during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Try a systematic gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane or toluene). |
| Similar Retention Factors (Rf) | The impurity and your product have very similar affinities for the stationary phase. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[7][8] |
| Co-elution | The two compounds are eluting together. Try using a longer column to increase the theoretical plates and improve resolution. Alternatively, consider preparative High-Performance Liquid Chromatography (HPLC) for better separation.[3][9] |
Problem 2: My Suzuki coupling reaction product is contaminated with homocoupled byproducts.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The reaction conditions may be favoring homocoupling. Optimize the reaction by adjusting the base, solvent, temperature, or palladium catalyst and ligand.[1][10][11] |
| Difficult Purification | Homocoupled products often have similar polarities to the desired cross-coupled product. If column chromatography is ineffective, consider recrystallization from a carefully selected solvent system. In some cases, preparative HPLC may be necessary. |
Problem 3: I am observing a dehalogenated byproduct in my reaction mixture.
| Possible Cause | Suggested Solution |
| Presence of a Hydrogen Source | The reaction may have a source of active hydrogen that is leading to the reduction of the C-I bond. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. |
| Side Reaction of the Catalyst | Certain catalyst systems or reaction conditions can promote dehalogenation.[1] Experiment with different palladium sources, ligands, or bases. |
| Purification Challenge | The dehalogenated product will be less polar than the starting material. This difference in polarity can usually be exploited for separation by normal-phase column chromatography. |
Experimental Protocols
Key Experiment: Column Chromatography for Purification of a Hypothetical Suzuki Coupling Product
This protocol outlines a general procedure for the purification of a biaryl product formed from the Suzuki coupling of this compound and a generic arylboronic acid.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude product. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the column by running the starting eluent through it.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
- Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product.
4. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Illustrative Data: TLC Analysis of Column Fractions
| Fraction # | Eluent System (Hexane:EtOAc) | Rf of Product | Rf of Impurity A (Starting Material) | Rf of Impurity B (Homocoupled) | Notes |
| 1-5 | 98:2 | - | 0.8 | - | Eluting non-polar impurities. |
| 6-10 | 95:5 | 0.4 | 0.7 | 0.5 | Start of product elution, some overlap with impurities. |
| 11-20 | 95:5 | 0.4 | - | - | Pure product fractions. |
| 21-25 | 90:10 | - | - | 0.2 | Eluting more polar impurities. |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. longdom.org [longdom.org]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal in Reactions of 1,3,5-Trichloro-2-iodobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 1,3,5-trichloro-2-iodobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the high purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions involving this compound?
A1: Given its structure as an aryl iodide, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[2][3]
The specific reaction conditions (ligands, base, solvent) will influence the form of the residual palladium (e.g., Pd(0), Pd(II), colloidal) and the optimal removal strategy.
Q2: Why is it crucial to remove residual palladium from my final product?
A2: Residual palladium in the final product, especially in the context of drug development, is a significant concern for several reasons:
-
Toxicity: Palladium is a heavy metal and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities like the ICH.[4]
-
Catalytic Activity: Trace amounts of palladium can catalyze unintended side reactions in subsequent synthetic steps or degrade the final product over time.
-
Inaccurate Analytical Data: The presence of palladium can interfere with certain analytical techniques, leading to erroneous results.
Q3: What are the primary methods for removing palladium catalysts?
A3: The most effective methods for palladium removal can be broadly categorized as:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. Common adsorbents include functionalized silica gels, activated carbon, and polymer-based scavengers.[1][5]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[1]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a separate phase.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[2][5]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[2]
Q4: How do I choose the right palladium removal method for my specific reaction?
A4: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and polarity.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it Pd(0) or Pd(II)? Thiol-based scavengers are generally effective for Pd(II).[5][6]
-
Solvent system: The scavenger and solvent must be compatible.[5]
-
Required purity level: For APIs, stringent limits (often <10 ppm) necessitate highly efficient methods like specialized scavengers.[3][7]
The workflow diagram below provides a general guide for selecting an appropriate method.
Palladium Removal Workflow
Caption: A decision-making workflow for selecting a palladium removal method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of palladium remain after filtration through Celite®. | The palladium may be in a soluble or colloidal form. Filtration is primarily effective for heterogeneous catalysts.[5] | - Treat the filtrate with a palladium scavenger (e.g., functionalized silica or activated carbon).- Attempt to precipitate the palladium by adding an anti-solvent before filtration.[5] |
| Palladium scavenger is ineffective. | - Incorrect scavenger choice: The scavenger may not be suitable for the oxidation state of the palladium (Pd(0) vs. Pd(II)).- Insufficient scavenger: The amount of scavenger may be too low.- Suboptimal conditions: Reaction time, temperature, or solvent may not be ideal. | - Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine).[5]- Increase the equivalents of the scavenger.[8]- Increase the reaction time and/or temperature.[8] |
| Significant product loss during scavenging. | The product may be adsorbing to the scavenger. | - Reduce the amount of scavenger used.- Thoroughly wash the scavenger with fresh solvent after filtration to recover adsorbed product.[5]- Select a scavenger with lower affinity for your product. |
| Formation of a black precipitate (palladium black) during the reaction. | This indicates catalyst agglomeration and deactivation, which can make removal more challenging. | - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.[9]- Consider using more robust ligands that stabilize the palladium nanoparticles. |
| Inconsistent palladium removal from batch to batch. | Variability in reaction conditions, reagent quality, or work-up procedures. | - Standardize all reaction and work-up parameters.- Ensure the purity of all reagents and solvents, as impurities can affect the state of the palladium. |
Quantitative Data on Palladium Scavenger Performance
The efficiency of palladium removal can vary significantly depending on the chosen method and the specific reaction conditions. The following table summarizes representative data for common scavenging techniques.
| Scavenger Type | Functional Group | Typical Starting Pd Concentration (ppm) | Typical Final Pd Concentration (ppm) | Notes |
| Silica-Based | Thiol (Si-Thiol) | 2400 | ≤ 16 | Highly effective for Pd(II).[6] |
| Silica-Based | Thiourea (Si-THU) | 150 - 220 | < 1 | Versatile for various palladium species. |
| Polymer-Based | 2,4,6-Trimercaptotriazine (MP-TMT) | ~850 | < 5 | High efficiency, often requiring fewer equivalents.[10] |
| Activated Carbon | - | 800 | ~100 | Can be effective, but may require larger quantities and can lead to product loss.[11] |
| Imidazolium Salts | Imidazolium | High | < 5 | Effective for both Pd(0) and Pd(II).[3][7] |
Note: The performance of scavengers is highly dependent on the specific substrate, solvent, and palladium species. It is always recommended to perform a small-scale screen to identify the optimal scavenger and conditions for your system.
Experimental Protocols
Protocol 1: Palladium Removal Using Functionalized Silica Scavengers
-
Dissolution: After the reaction is complete, if the product is isolated, dissolve the crude material in a suitable solvent (e.g., THF, ethyl acetate, toluene). If proceeding from the reaction mixture, ensure it is a homogeneous solution.
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea). For initial screening, use 4-8 molar equivalents relative to the initial amount of palladium catalyst.[8][12]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. For challenging cases or to expedite the process, the temperature can be increased to 40-60 °C.[8]
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.[8]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5][8]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the product using ICP-MS or a similar sensitive technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product). The optimal amount should be determined experimentally.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. This step is critical as fine carbon particles can be difficult to remove.
-
Washing: Wash the Celite®/carbon pad with fresh solvent.
-
Concentration: Concentrate the filtrate to yield the purified product.
-
Analysis: Determine the residual palladium concentration.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always exercise their own judgment and conduct appropriate safety assessments before undertaking any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Cross-Linked Imidazolium Salts as Scavengers for Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
improving solubility of 1,3,5-Trichloro-2-iodobenzene for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 1,3,5-Trichloro-2-iodobenzene, focusing on challenges related to its solubility in reaction solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: Low solubility is a common issue with highly halogenated aromatic compounds. Here are the initial troubleshooting steps:
-
Verify Solvent Choice: Based on the principle of "like dissolves like," non-polar to moderately polar aprotic solvents are generally the best starting points.[1] Refer to the solvent selection table below for guidance.
-
Increase Temperature: Gently warming the solvent while stirring can significantly increase the rate of dissolution and the solubility limit. Ensure the temperature is well below the boiling point of the solvent and does not induce decomposition of your reactants.
-
Reduce Particle Size: If you have solid this compound, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.[2]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Q2: Which solvents are recommended for dissolving this compound?
Solubility Data Summary (Qualitative & Inferred)
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Aromatic | Toluene, Xylene, Benzene | Good to High | Often a good starting point for reactions involving aryl halides. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Good to High | Inert and effective, but ensure compatibility with your reaction conditions. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Moderate | Can be effective, especially for facilitating certain organometallic reactions. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Use with caution as they can be difficult to remove and may interfere with some reactions. |
| Non-polar | Hexanes, Cyclohexane | Low | Generally poor solvents for this compound. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | Not recommended as primary solvents.[1] |
Q3: I have tried heating and different solvents, but the solubility is still too low for my reaction concentration. What advanced techniques can I use?
A3: For particularly challenging cases, consider the following advanced methods:
-
Co-solvency: The addition of a small amount of a "better" solvent (a co-solvent) in which your compound is highly soluble can significantly increase the solubility in the bulk solvent.[4][5] For example, adding a small amount of toluene or THF to a reaction in a less ideal solvent.
-
Solvent-Free/Solid-State Reactions: For certain reactions, such as cross-couplings, it may be possible to perform the reaction in the solid state using techniques like ball milling.[6][7][8][9] This approach bypasses the need for a solvent altogether.
-
Use of Specialized Solvents: Diiodomethane has been shown to dramatically enhance the solubility of halide-containing species through halogen bonding.[10] This could be a viable, though less common, option.
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent
Objective: To dissolve this compound in a primary reaction solvent where it has limited solubility by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Cyclohexane)
-
Co-solvent (e.g., Toluene or THF)
-
Reaction vessel with a magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To the reaction vessel, add the solid this compound and the primary reaction solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent dropwise while observing the mixture.
-
Continue adding the co-solvent until the this compound is fully dissolved. It is recommended to use the minimum amount of co-solvent necessary.
-
If the solid still does not dissolve, gently heat the mixture while stirring. Increase the temperature in 5-10°C increments, allowing time for dissolution at each step.
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Small-Scale Solubility Test
Objective: To efficiently screen for an effective solvent for this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Toluene, THF, DCM, Acetonitrile)
-
Small vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Small magnetic stir bars (optional)
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 5 mg) to each vial.
-
Add a measured volume of a candidate solvent (e.g., 0.5 mL) to each vial.
-
Cap the vials and vortex them for 1-2 minutes.
-
Allow the vials to stand and observe if the solid has dissolved.
-
If undissolved solid remains, gently warm the vials (e.g., in a warm water bath) and vortex again.
-
Visually compare the amount of undissolved solid in each vial to rank the effectiveness of the solvents.
Visual Guides
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. wjbphs.com [wjbphs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiaresearchnews.com [asiaresearchnews.com]
- 10. Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 1,3,5-Trichloro-2-iodobenzene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3,5-Trichloro-2-iodobenzene using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
Challenges during the recrystallization of this compound can often be resolved by systematically addressing potential issues. This guide provides a structured approach to troubleshooting common problems.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Gradually add small amounts of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce yield.[1][2] |
| Incorrect solvent choice. | The solvent may not be a good "dissolving" solvent for this compound at high temperatures. Consult the solvent selection guide below or test the solubility in small-scale trials with different solvents. |
| The compound is highly impure with insoluble contaminants. | If a significant amount of solid remains undissolved even with additional solvent, it may be an insoluble impurity. Proceed to hot filtration to remove it.[1] |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[3] |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point.[3] |
| The solution is supersaturated with impurities. | Try adding a small amount more of the hot solvent to the oiled-out mixture and reheating until a clear solution is formed, then cool slowly.[4] |
| In a mixed solvent system, too much of the "poor" solvent was added. | Add more of the "good" solvent to redissolve the oil, then add the "poor" solvent more slowly while the solution is hot. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][5] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[2][4] |
| The cooling time has been insufficient. | Allow the solution to stand undisturbed for a longer period. If crystals still do not form, try cooling the flask in an ice bath.[1] |
Problem: The final product has a low yield.
| Possible Cause | Suggested Solution |
| Too much solvent was used, leaving a significant amount of product in the filtrate. | Concentrate the filtrate by boiling off some solvent and cool to obtain a second crop of crystals. Note that this second crop may be less pure.[5] |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.[1] |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent for washing to minimize redissolving the product.[2] |
| Incomplete transfer of crystals during filtration. | Carefully scrape all crystals from the flask into the funnel. Rinse the flask with a small amount of ice-cold mother liquor to transfer any remaining crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
Recommended Solvent Systems to Test:
| Solvent System | Rationale |
| Toluene / Hexane | Toluene is a good solvent for many aromatic compounds, and hexane is a poor solvent in which the compound is likely less soluble at lower temperatures.[1] |
| Acetone / Water | Acetone is a polar aprotic solvent that can dissolve a range of organic compounds, while water acts as the anti-solvent.[7] |
| Ethanol / Water | A common and effective solvent pair for many organic solids.[1][8] |
| Dichloromethane / Hexane | Dichloromethane is a good solvent for many organic compounds, and hexane can be used as the anti-solvent. |
Q2: How do I perform a solvent selection test?
To find the ideal solvent, perform small-scale solubility tests. Place a small amount of your crude this compound (e.g., 20-30 mg) in a test tube and add a few drops of the solvent to be tested. Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.[2]
Q3: What is the general experimental protocol for recrystallization?
The following is a detailed methodology for the recrystallization of this compound.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected "good" solvent (e.g., toluene). Heat the mixture on a hot plate with stirring until the solvent is gently boiling and the solid has dissolved. If using a solvent pair, dissolve the compound in the "good" solvent first.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove any solid impurities.[1][9]
-
Crystallization: If using a solvent pair, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (saturated). Reheat gently until the solution is clear again. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if using a pair) to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Sterically Hindered Aryl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using sterically hindered aryl iodides in cross-coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in cross-coupling reactions involving sterically hindered aryl iodides.
Problem: Low or No Conversion
When a cross-coupling reaction with a sterically hindered aryl iodide results in low or no product formation, it is often indicative of catalyst deactivation or inhibition. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
1. Verify Starting Material Quality
-
Question: Are my aryl iodide, coupling partner, and solvent of sufficient purity and stability?
-
Answer: Impurities in starting materials can act as catalyst poisons.[1][2][3] For instance, sulfur or phosphorus compounds can irreversibly bind to the active sites of palladium catalysts.[1][4] Boronic acids, common coupling partners in Suzuki-Miyaura reactions, can degrade upon storage. It is crucial to use high-purity, anhydrous reagents and solvents, as water content can also affect catalyst activity.[5][6]
2. Evaluate the Catalyst System
-
Question: Is my catalyst and ligand combination suitable for this challenging substrate?
-
Answer: Sterically hindered aryl iodides often require specialized catalyst systems to overcome the steric barrier for oxidative addition and to facilitate reductive elimination.
-
Ligand Choice: Bulky, electron-rich monophosphine ligands are generally the most effective.[5] These ligands promote the formation of monoligated palladium species, which are highly reactive, and their steric bulk can accelerate the final reductive elimination step.[7] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[5]
-
Catalyst Precursor: Using pre-ligated palladium precatalysts can provide more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[5]
-
3. Optimize Reaction Conditions
-
Question: Are the reaction conditions (base, solvent, temperature) optimized for this specific transformation?
-
Answer:
-
Base: The choice of base is critical. Weaker bases may not be sufficient to facilitate the catalytic cycle, while overly strong bases can lead to side reactions. For Suzuki-Miyaura couplings with hindered substrates, potassium phosphate (K₃PO₄) is often a good choice.[5]
-
Solvent: The solvent can influence the solubility of reagents and byproducts. In some cases, the accumulation of iodide salts in the reaction mixture can inhibit the catalyst.[8] Switching to a solvent where the iodide byproduct is insoluble can improve reaction efficiency.[8]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] A careful optimization of the reaction temperature is necessary.
-
Additives: For reactions where iodide poisoning is suspected, the addition of silver salts (e.g., Ag₃PO₄, Ag₂O) can scavenge the iodide, preventing it from inhibiting the catalyst.[9]
-
4. Consider Alternative Reaction Mechanisms
-
Question: Could an alternative reaction pathway be operative?
-
Answer: Contrary to the conventional understanding that steric hindrance slows down reactions, recent studies have shown that severe steric hindrance in both the aryl halide and the catalyst can dramatically accelerate the activation of the aryl halide.[10][11] This acceleration is attributed to a shift from the typical 2-electron oxidative addition mechanism to a 1-electron process involving halogen abstraction.[10][11] If you observe unexpectedly fast initial conversion followed by a stall, it might be worth investigating conditions that favor this single-electron pathway.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered aryl iodides so challenging for cross-coupling reactions?
A1: The primary challenge lies in the oxidative addition step of the catalytic cycle. The bulky substituents near the carbon-iodine bond sterically hinder the approach of the palladium catalyst, making it difficult for the catalyst to insert into the C-I bond.[10] While aryl iodides are generally more reactive than the corresponding bromides and chlorides, severe steric hindrance can significantly slow this crucial step.[12]
Q2: What are the common mechanisms of catalyst deactivation in these reactions?
A2: Several deactivation mechanisms can be at play:
-
Poisoning: Impurities in the feedstock, such as sulfur or other halides, can bind strongly to the active sites of the catalyst, rendering them inactive.[1][4][13] The iodide anion generated as a byproduct during the reaction can also act as a catalyst inhibitor, particularly in Buchwald-Hartwig aminations.[8][14]
-
Fouling: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites.[1][2]
-
Sintering: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, leading to a loss of active surface area.[1][13]
-
Formation of Inactive Species: The palladium catalyst can form inactive dimeric species, especially in the presence of excess iodide.[14][15]
Caption: Catalytic cycle and common deactivation pathways.
Q3: How do bulky, electron-rich phosphine ligands improve the success of these couplings?
A3: These ligands, often referred to as Buchwald-type ligands, offer several advantages:
-
Promote Monoligation: Their steric bulk favors the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition.[7]
-
Facilitate Reductive Elimination: The steric hindrance also promotes the final C-C or C-N bond-forming reductive elimination step, which can be slow for hindered substrates.[7][16]
-
Enhance Catalyst Stability: The electron-rich nature of these ligands helps to stabilize the palladium center throughout the catalytic cycle.[7][17]
Q4: Can nickel catalysts be an alternative to palladium for coupling sterically hindered aryl iodides?
A4: Yes, nickel-based catalysts are a viable and often advantageous alternative. Nickel is more earth-abundant and less expensive than palladium. Mechanistically, nickel catalysts can also be very effective for coupling sterically hindered partners and may operate through different pathways, including Ni(I)/Ni(III) cycles, which can be beneficial for challenging transformations.[18] Tuning the steric and electronic properties of ligands for nickel is also crucial for success.[19]
Quantitative Data Summary
The following tables summarize typical conditions and outcomes for cross-coupling reactions involving sterically hindered aryl iodides. Note that yields are highly substrate-dependent and these serve as general guidelines.
Table 1: Suzuki-Miyaura Coupling of Hindered Aryl Iodides
| Aryl Iodide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dimethyliodobenzene | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 1-Iodo-2,4,6-triisopropylbenzene | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂, BrettPhos | K₃PO₄ | Dioxane | 80 | 85-95 |
| 2-Iodo-m-xylene | 2-Thiopheneboronic acid | Pd₂(dba)₃, XPhos | Cs₂CO₃ | THF | 65 | ~90 |
Table 2: Buchwald-Hartwig Amination of Hindered Aryl Iodides
| Aryl Iodide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodo-1,3,5-trimethylbenzene | Morpholine | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 100 | >98 |
| 1-Iodo-2-naphthyl | Aniline | Pd(OAc)₂, XPhos | K₂CO₃ | Dioxane | 110 | 80-90 |
| 2,6-Diisopropyliodobenzene | n-Hexylamine | [Pd(cinnamyl)Cl]₂, cataCXium A | K₃PO₄ | t-AmylOH | 110 | ~95 |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate ligand (if not using a precatalyst) to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane). For K₃PO₄, the addition of a small amount of water (e.g., 5 equivalents relative to the limiting reagent) can be beneficial in anhydrous solvents.[5][6]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add the aryl iodide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[5]
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. youtube.com [youtube.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
minimizing homocoupling side products in Sonogashira reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in Sonogashira reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Sonogashira reactions that can lead to the formation of undesired homocoupling byproducts (Glaser coupling).
Issue: Significant formation of homocoupling byproduct (diyne) observed.
| Possible Cause | Suggested Action |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides, a key step in the Glaser coupling pathway.[1][2] Ensure all solvents and reagents are thoroughly degassed.[2] Perform the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk techniques or a glovebox.[1][3] |
| Copper (I) Co-catalyst | The copper co-catalyst, while increasing the rate of the desired reaction, also catalyzes the homocoupling side reaction.[1][4] |
| - Reduce Copper Loading: Titrate down the concentration of the copper (I) salt to the minimum effective level. | |
| - Switch to a Copper-Free Protocol: Employing a copper-free Sonogashira protocol is a highly effective method to eliminate Glaser coupling.[1][3] This may require higher reaction temperatures or more active palladium catalysts.[2] | |
| High Concentration of Terminal Alkyne | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1] |
| - Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly over an extended period using a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway.[1] | |
| Suboptimal Ligand for Palladium Catalyst | The choice of phosphine ligand on the palladium catalyst can significantly influence the selectivity between cross-coupling and homocoupling.[1] |
| - Ligand Screening: Experiment with different phosphine ligands. Bulky and electron-rich ligands can often favor the desired cross-coupling.[1][5] | |
| Inappropriate Base or Solvent | The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] |
| - Optimize Base and Solvent: Screen different amine bases (e.g., triethylamine, diisopropylamine, piperidine) and solvents (e.g., THF, DMF, amine as solvent). Secondary amines are sometimes more effective than tertiary amines.[3] | |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of the homocoupling side reaction.[2] |
| - Lower Reaction Temperature: If the desired cross-coupling proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can help minimize homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[2][3] This undesired reaction consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[1] The copper catalyst, while accelerating the Sonogashira reaction, also efficiently catalyzes this unwanted side reaction.[1][4]
Q3: How can I completely avoid homocoupling?
A3: The most effective way to prevent copper-mediated homocoupling is to perform the reaction under copper-free conditions.[3][4] Numerous copper-free Sonogashira protocols have been developed that eliminate the primary pathway for this side reaction.[2]
Q4: Does the choice of palladium catalyst and ligand affect homocoupling?
A4: Yes, the palladium catalyst and its associated ligands can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[1][5] The optimal ligand is often substrate-dependent, so screening different ligands may be necessary.[1]
Q5: Can the slow addition of the alkyne really make a difference?
A5: Absolutely. By adding the terminal alkyne slowly to the reaction mixture, its concentration is kept low at any given time. This disfavors the bimolecular homocoupling reaction and promotes the reaction with the aryl/vinyl halide, thus increasing the yield of the desired cross-coupled product.[1]
Data Presentation: Influence of Reaction Conditions on Homocoupling
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct. Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(PPh₃)₄ / CuI | Air | Moderate to Good | Significant |
| Pd(PPh₃)₄ / CuI | Inert (Argon) | Good to Excellent | Low to Moderate |
| Pd(PPh₃)₄ (Copper-Free) | Inert (Argon) | Good to Excellent | Minimal to None[2] |
Table 2: Effect of Atmosphere on a Copper-Catalyzed Sonogashira Reaction
| Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Air | 60-70 | 20-30 |
| PdCl₂(PPh₃)₂ / CuI | Nitrogen | 85-95 | 5-10 |
| PdCl₂(PPh₃)₂ / CuI | Dilute H₂ in N₂ | >95 | <2[3][4] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to eliminate Glaser coupling by avoiding the use of a copper co-catalyst.
-
Reagent Preparation: Ensure all solvents are anhydrous and have been degassed by bubbling with an inert gas (e.g., argon) for at least 30 minutes. All solid reagents should be of high purity and dried in a vacuum oven.
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., triethylamine, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol minimizes homocoupling in a copper-catalyzed system by maintaining a low concentration of the terminal alkyne.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
All solvents and liquid reagents must be thoroughly degassed.
-
-
Reaction Setup (using Schlenk technique):
-
In a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
-
Slow Alkyne Addition:
-
Prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv) in a small amount of the degassed reaction solvent.
-
Using a syringe pump, add the alkyne solution to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours).
-
Maintain a positive pressure of inert gas throughout the addition and the subsequent reaction time.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction as required and monitor its progress by TLC or GC/MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
impact of temperature on 1,3,5-Trichloro-2-iodobenzene stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of 1,3,5-Trichloro-2-iodobenzene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound at 4°C and protected from light.[1]
Q2: What are the known physical properties of this compound relevant to its thermal stability?
The melting point of this compound is reported to be in the range of 53-56°C, and its boiling point is approximately 297.5°C.[1][2] These values provide a general indication of the compound's physical state at different temperatures.
Q3: How does temperature affect the chemical stability of this compound?
Q4: What are the potential decomposition pathways for this compound at elevated temperatures?
Based on the chemistry of similar compounds, potential decomposition pathways at elevated temperatures could involve the homolytic cleavage of the carbon-iodine bond to form a trichlorophenyl radical and an iodine radical. These reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent or another molecule, or dimerization. Upon decomposition, it is possible that toxic fumes of iodine may be emitted.
Q5: What are the signs of decomposition in my this compound sample?
Visual signs of decomposition may include a change in color (e.g., development of a purplish or brownish tint due to the formation of elemental iodine) or a change in the physical state of the material at a given temperature. Chemical analysis, such as by chromatography, would be required to confirm and quantify any degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (e.g., turning purple or brown) upon storage or mild heating. | The compound may be undergoing slow decomposition, leading to the formation of iodine. This can be accelerated by exposure to light or elevated temperatures. | Store the compound at the recommended 4°C and protect it from light. For experiments requiring heating, use the lowest effective temperature and minimize the heating duration. Consider performing a purity analysis (e.g., via HPLC or GC) to assess the extent of degradation. |
| Unexpected side products observed in a reaction involving this compound at high temperatures. | The reaction temperature may be high enough to cause thermal decomposition of the starting material. The resulting radical intermediates could be reacting with other components in the reaction mixture. | Optimize the reaction temperature by running it at lower temperatures if possible. If high temperatures are necessary, consider using a catalyst that allows for a lower reaction temperature. Analyze the side products by GC-MS or LC-MS to identify them and infer the decomposition pathway. |
| Inconsistent experimental results when using this compound from different batches or after prolonged storage. | The stability of the compound may have been compromised over time or due to improper storage, leading to variations in purity. | Always use freshly acquired or properly stored material. It is good practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if it has been exposed to ambient temperatures or light. |
Experimental Protocols
To assess the thermal stability of this compound, the following experimental methods are recommended:
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and to detect any exothermic or endothermic events associated with decomposition.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the melting endotherm and any subsequent exothermic or endothermic peaks that may indicate decomposition.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or sublimation.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of mass loss.
-
Analytical Methods for Decomposition Products
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile decomposition products.
-
Methodology:
-
Heat a small, known amount of this compound in a sealed vial at a specific temperature for a set duration.
-
Allow the vial to cool to room temperature.
-
Sample the headspace of the vial using a gas-tight syringe and inject it into the GC-MS.
-
Alternatively, dissolve a portion of the heated solid in a suitable solvent and inject the solution into the GC-MS.
-
Separate the components on an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Identify the eluting compounds based on their mass spectra by comparison with a spectral library.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
References
Technical Support Center: Monitoring Reactions of 1,3,5-Trichloro-2-iodobenzene
Welcome to the technical support center for analytical techniques used in monitoring chemical reactions involving 1,3,5-Trichloro-2-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Analytical Techniques Overview
The progress of chemical reactions involving this compound can be effectively monitored using several analytical techniques. The most common and powerful methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique often depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. For halogenated compounds like this compound, it offers high resolution and definitive identification based on mass spectra.
Frequently Asked Questions (FAQs): GC-MS
-
Q1: What is the best type of GC column for analyzing this compound and its reaction products? A1: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for the separation of halogenated aromatic compounds.
-
Q2: How can I confirm the identity of this compound in my chromatogram? A2: The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of three chlorine atoms and one iodine atom. This unique isotopic signature provides a high degree of confidence in its identification.
-
Q3: Can I quantify the components of my reaction mixture using GC-MS? A3: Yes, GC-MS can be used for quantitative analysis. This is typically achieved by creating a calibration curve with standards of known concentration or by using an internal standard.
Troubleshooting Guide: GC-MS
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; improper column installation; column overload. | Use a deactivated liner; ensure the column is installed correctly; reduce sample concentration or injection volume. |
| No Peaks or Very Small Peaks | Leak in the system; incorrect injector or oven temperature; sample degradation. | Perform a leak check; verify temperature settings; ensure sample stability under the analytical conditions. |
| Ghost Peaks (Peaks in Blank Runs) | Contamination of the syringe, injector, or column from a previous injection. | Thoroughly clean the syringe; bake out the injector and column. |
| Baseline Noise or Drift | Contaminated carrier gas; column bleed; detector contamination. | Use high-purity carrier gas with appropriate traps; condition the column; clean the detector. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating compounds based on their polarity. For less volatile or thermally sensitive compounds that may be involved in or produced from reactions of this compound, HPLC is an excellent analytical choice.
Frequently Asked Questions (FAQs): HPLC
-
Q1: What type of HPLC column and mobile phase should I start with for method development? A1: A good starting point for the analysis of halogenated benzenes is reversed-phase HPLC using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Q2: I'm observing peak tailing with my aromatic compounds. What could be the cause? A2: Peak tailing for aromatic compounds, especially those with basic functional groups, can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1] Adjusting the mobile phase pH or using a mobile phase additive like triethylamine can help to minimize these interactions.[1]
-
Q3: How can I improve the resolution between my starting material and product peaks? A3: You can improve resolution by optimizing the mobile phase composition (e.g., changing the organic solvent ratio or using a gradient elution), changing the stationary phase to one with different selectivity, or adjusting the column temperature.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Solution |
| High Backpressure | Blockage in the system (e.g., clogged frit, contaminated column); incorrect mobile phase viscosity. | Flush the system; replace the column frit or guard column; ensure the mobile phase is properly prepared and filtered. |
| Shifting Retention Times | Inconsistent mobile phase composition; column degradation; fluctuating column temperature. | Prepare fresh mobile phase accurately; use a guard column to protect the analytical column; ensure the column oven is stable. |
| Broad Peaks | Column overload; extra-column dead volume; column deterioration. | Inject a smaller sample volume or concentration; use shorter, narrower tubing; replace the column. |
| Baseline Drift | Column not equilibrated; mobile phase composition changing; detector lamp aging. | Allow sufficient time for column equilibration; ensure proper mobile phase mixing; replace the detector lamp if necessary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. For reaction monitoring, it can provide detailed information about the disappearance of starting materials and the appearance of products in real-time or through analysis of aliquots.
Frequently Asked Questions (FAQs): NMR
-
Q1: How can I use NMR to quantify the components in my reaction mixture? A1: Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to your sample. The concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.
-
Q2: What are the key considerations for preparing an NMR sample for reaction monitoring? A2: The sample should be completely dissolved in a suitable deuterated solvent, and the solution should be free of any solid particles. For quantitative analysis, it is crucial to use a calibrated internal standard and to ensure complete relaxation of the nuclei by using a sufficient relaxation delay in your NMR experiment.
-
Q3: Can I monitor my reaction directly in the NMR tube? A3: Yes, if the reaction can be carried out in a deuterated solvent and the reaction conditions (e.g., temperature) are compatible with the NMR spectrometer, you can monitor the reaction in situ.
Troubleshooting Guide: NMR
| Problem | Potential Cause | Solution |
| Broad NMR Signals | Poor shimming; presence of solid particles in the sample; paramagnetic impurities. | Re-shim the spectrometer; filter the sample into the NMR tube; remove paramagnetic impurities if possible. |
| Inaccurate Integration for qNMR | Insufficient relaxation delay (T1); overlapping signals; poor baseline correction. | Use a longer relaxation delay (typically 5 times the longest T1); choose non-overlapping signals for integration; perform careful baseline correction. |
| Solvent Signal Obscuring Analyte Signals | Using a non-deuterated solvent or a deuterated solvent with a large residual peak. | Use a highly deuterated solvent; use solvent suppression pulse sequences if necessary. |
| Low Signal-to-Noise Ratio | Sample concentration is too low. | Increase the sample concentration; increase the number of scans. |
Experimental Protocols
General Protocol for Reaction Monitoring by GC-MS
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent and a solvent (e.g., ethyl acetate).
-
If necessary, perform a mini-workup (e.g., washing with water or brine) to remove salts or other non-volatile components.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Add an internal standard if quantitative analysis is desired.
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and by-product(s) by their retention times and mass spectra.
-
For quantitative analysis, calculate the peak area ratios of the analytes to the internal standard and determine their concentrations using a calibration curve.
-
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at different time intervals.
-
Quench the reaction and dilute the sample with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For quantitative analysis, use an internal standard.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 50% to 95% acetonitrile over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.
-
Quantify the components using a calibration curve or by comparing peak areas to an internal standard.
-
General Protocol for Reaction Monitoring by qNMR
-
Sample Preparation:
-
Accurately weigh a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into a vial.
-
At a specific time point, withdraw a known volume or weight of the reaction mixture and add it to the vial with the internal standard.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_standard / Molar_mass_analyte) * (Mass_standard / Mass_analyte)
-
Visualizations
Caption: General workflow for monitoring reactions of this compound.
Caption: A logical troubleshooting tree for common analytical issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3,5-Trichloro-2-iodobenzene and 1,3,5-Trichloro-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3,5-trichloro-2-iodobenzene and 1,3,5-trichloro-2-bromobenzene. These highly functionalized aromatic compounds are valuable building blocks in organic synthesis, offering a scaffold for the introduction of molecular diversity. The key difference in their utility lies in the reactivity of the carbon-halogen bond, which dictates the conditions required for various transformations. This guide presents a detailed analysis of their expected performance in common palladium-catalyzed cross-coupling reactions and Grignard reagent formation, supported by established chemical principles and illustrative experimental protocols.
Principles of Reactivity: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates and often allowing for milder reaction conditions.
The bond dissociation energies for carbon-halogen bonds on a benzene ring follow the trend: C-I < C-Br < C-Cl. Consequently, the general order of reactivity for aryl halides in these reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
Therefore, This compound is expected to be significantly more reactive than 1,3,5-trichloro-2-bromobenzene in reactions involving the cleavage of the C-X bond. The three electron-withdrawing chlorine atoms on the benzene ring render the aryl halide more electron-deficient, which can facilitate the oxidative addition step. However, the steric hindrance from the chlorine atoms ortho to the halogen can also influence catalyst association and overall reaction efficiency.
Comparative Performance in Key Synthetic Transformations
While direct comparative experimental data for this compound and 1,3,5-trichloro-2-bromobenzene under identical conditions is scarce in the literature, the established principles of aryl halide reactivity allow for a clear prediction of their relative performance. The following sections detail the expected reactivity differences and provide representative experimental protocols for analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-analogue.
Illustrative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,2,4,5-Tetrachloro-3-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 |
| Bromobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85 |
Note: Data is representative of similar substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL). The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound is expected to be highly reactive in this transformation, likely proceeding at or near room temperature. In contrast, 1,3,5-trichloro-2-bromobenzene will almost certainly require elevated temperatures and potentially longer reaction times to achieve comparable yields.[1]
Illustrative Data for Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,2,4,5-Tetrachloro-3-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 6 | ~95 |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Piperidine | DMF | 80 | 12 | ~80 |
Note: Data is representative of similar substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere, the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are combined. A degassed solvent (e.g., THF or DMF) is added, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction is stirred at the appropriate temperature (room temperature for the iodide, elevated for the bromide) and monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity trend of aryl halides (I > Br > Cl) is also observed in this reaction.[3] Consequently, this compound will couple with amines under milder conditions than 1,3,5-trichloro-2-bromobenzene. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being required for less reactive aryl bromides and chlorides.[4]
Illustrative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 80 | 4 | ~95 |
| Bromobenzene | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 100 | 24 | ~88 |
Note: Data is representative of similar substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃ or NaOt-Bu). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or dioxane) are then added. The mixture is heated to the required temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity of the organic halide is crucial for the initiation of this reaction, with the general trend being R-I > R-Br > R-Cl.[6] Therefore, this compound is expected to form a Grignard reagent more readily than 1,3,5-trichloro-2-bromobenzene. The formation of the Grignard reagent from the bromo-analogue may require activation of the magnesium surface (e.g., with a crystal of iodine or 1,2-dibromoethane) and/or higher temperatures to initiate the reaction.[7]
Illustrative Data for Grignard Reagent Formation
| Organic Halide | Solvent | Initiation Conditions |
| Iodobenzene | Diethyl Ether | Spontaneous at room temperature |
| Bromobenzene | Diethyl Ether | Often requires activation with iodine and/or heating |
Note: Data is representative of similar substrates and reaction conditions.
Experimental Protocol: Grignard Reagent Formation
All glassware must be rigorously dried in an oven before use. To a flask containing magnesium turnings under an inert atmosphere, a solution of the aryl halide (1.0 mmol) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added. For the more reactive iodide, the reaction may initiate spontaneously. For the bromide, gentle heating or the addition of a small crystal of iodine may be necessary to initiate the reaction. The initiation is indicated by the disappearance of the iodine color (if used), gentle refluxing of the solvent, and the formation of a cloudy solution. Once initiated, the remainder of the aryl halide solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is then used in situ for subsequent reactions.[8]
Conclusion
For researchers and drug development professionals, the choice between these two building blocks will depend on the specific requirements of the synthetic route. The higher reactivity of this compound makes it the preferred choice for reactions requiring mild conditions to preserve sensitive functional groups. While 1,3,5-trichloro-2-bromobenzene is a viable alternative, it will generally necessitate more forcing conditions to achieve comparable results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
The Clear Advantage: Why Aryl Iodides Outperform Chlorides in Cross-Coupling Reactions
A Comparative Guide for Synthesis and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical decision that dictates reaction efficiency, scalability, and ultimately, project timelines. While aryl chlorides are abundant and cost-effective, their iodide counterparts consistently offer a superior reactivity profile that can accelerate discovery and streamline process development. This guide provides an in-depth, data-supported comparison to illuminate the distinct advantages of employing aryl iodides over chlorides, empowering researchers to make more informed strategic decisions.
The Mechanistic Heart of the Matter: Oxidative Addition
The fundamental difference in reactivity between aryl iodides (Ar-I) and aryl chlorides (Ar-Cl) is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2] In this crucial step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate.
The efficiency of this step is directly governed by the C-X bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage by the electron-rich palladium catalyst.[3][4]
| Bond Type | Bond Dissociation Energy (kJ/mol) |
| C-I | ~270 |
| C-Br | ~330 |
| C-Cl | ~400 |
| (Note: Approximate BDE values for halobenzenes) |
This substantial energy difference is the primary reason for the general reactivity trend observed in cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl .[5][6][7]
To visualize this, consider the catalytic cycle for a Suzuki-Miyaura coupling. The initial energy barrier for the catalyst to overcome is the oxidative addition. For an aryl iodide, this barrier is low, allowing the reaction to proceed rapidly under mild conditions. For an aryl chloride, this barrier is significantly higher, demanding more energy input and specialized catalysts to proceed efficiently.
Caption: Comparative catalytic cycles for Ar-I vs. Ar-Cl.
Head-to-Head Performance Comparison
The theoretical advantage of aryl iodides translates directly into tangible, superior performance in the laboratory across several key metrics.
| Performance Metric | Aryl Iodides (Ar-I) | Aryl Chlorides (Ar-Cl) | Rationale & Causality |
| Reaction Temperature | Often Room Temp to 80 °C | Typically 80 °C to >120 °C | The lower activation energy for C-I bond cleavage allows reactions to proceed efficiently at milder temperatures.[6] |
| Reaction Time | Minutes to a few hours | Several hours to >24 hours | Faster oxidative addition leads to more rapid catalyst turnover and shorter overall reaction times. |
| Catalyst Loading | Lower (e.g., 0.1-2 mol%) | Higher (e.g., 1-5 mol%) | Efficient C-I activation reduces the likelihood of catalyst decomposition, requiring less catalyst to achieve full conversion. |
| Ligand Requirements | Simple phosphines (e.g., PPh₃) or even ligandless conditions are often sufficient. | Require specialized, bulky, electron-rich ligands (e.g., Buchwald or PEPPSI-type) to facilitate oxidative addition.[8][9] | The inherent reactivity of Ar-I lessens the need for sophisticated ligands to promote the difficult oxidative addition step.[10] Activating the strong C-Cl bond requires ligands that make the Pd(0) center more electron-rich and nucleophilic.[1] |
| Substrate Scope | Broad; highly tolerant of sensitive functional groups due to mild conditions. | More limited; harsh conditions can be incompatible with delicate functional groups. | Milder temperatures and shorter reaction times preserve thermally or chemically labile groups on complex substrates. |
| Yield & Purity | Generally higher yields with fewer side products. | Often lower yields; side reactions like hydrodehalogenation are more common under harsh conditions. | Efficient and clean conversion at lower temperatures minimizes thermal decomposition and unwanted side pathways. |
Practical Implications in Drug Discovery and Development
For professionals in pharmaceutical R&D, these differences have profound strategic implications:
-
Discovery Phase: In early-stage discovery, speed and reliability are paramount. Using aryl iodides allows for the rapid generation of diverse compound libraries and the swift establishment of structure-activity relationships (SAR). The high success rate and broad functional group tolerance mean less time spent on reaction optimization and more time on generating key biological data.[11][12]
-
Process Development: While the higher initial cost of aryl iodides is a consideration, this can be offset by significant downstream savings.[5] Milder conditions translate to lower energy consumption, less specialized equipment (e.g., high-pressure reactors), and potentially fewer purification steps due to cleaner reaction profiles. The need for expensive, often proprietary, ligands required for aryl chloride activation is also minimized or eliminated.
Case Study: Suzuki-Miyaura Coupling Protocol
This representative protocol highlights the practical differences in setting up a Suzuki-Miyaura reaction with an aryl iodide versus an aryl chloride.
Protocol 1: Coupling of 4-Iodoanisole (An Aryl Iodide)
Objective: Synthesize 4-methoxybiphenyl from 4-iodoanisole and phenylboronic acid.
Workflow Diagram:
Caption: Workflow for Suzuki coupling with an aryl iodide.
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Seal the flask, and purge with nitrogen or argon for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Protocol 2: Coupling of 4-Chloroanisole (An Aryl Chloride)
Objective: Synthesize 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid.
Workflow Diagram:
Caption: Workflow for Suzuki coupling with an aryl chloride.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube or microwave vial, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add the palladium precatalyst, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and the specialized ligand, SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and thoroughly purge with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, follow steps 6-8 from Protocol 1 for workup and purification.
The comparison is stark: the aryl iodide reaction is faster, requires a lower temperature, uses a cheaper and more common catalyst, and avoids the need for specialized, air-sensitive ligands and strictly anhydrous conditions.
Conclusion
While the economic appeal of aryl chlorides is undeniable, the operational and efficiency advantages of aryl iodides are compelling. Their superior reactivity translates to milder conditions, faster reaction times, lower catalyst loadings, and a broader tolerance for sensitive functional groups.[13][14] For researchers in the fast-paced environment of drug discovery, the reliability and speed afforded by aryl iodides can significantly shorten the path to novel chemical entities. For process chemists, the benefits of milder conditions and simpler catalyst systems can lead to more robust, efficient, and ultimately more cost-effective manufacturing routes, despite the higher initial material cost. The choice is clear: when performance is the priority, aryl iodides are the superior coupling partner.
References
- 1. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 2. Oxidative Addition | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
A Comparative Guide to Catalyst Efficiency in the Cross-Coupling of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among these, 1,3,5-trichloro-2-iodobenzene presents a unique scaffold, offering a highly reactive C-I bond for selective cross-coupling reactions, while the less reactive C-Cl bonds remain available for subsequent transformations. This guide provides a comparative analysis of catalyst efficiency for the coupling of this compound, drawing upon established methodologies for similar substrates to provide a predictive framework for catalyst selection and reaction optimization.
Introduction to Cross-Coupling of Polychlorinated Aryl Iodides
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl.[1] This differential reactivity is foundational for selective functionalization, allowing the C-I bond in this compound to be the primary site of reaction under standard conditions. The electron-withdrawing nature of the three chlorine atoms renders the aryl iodide more electron-deficient, which can facilitate the often rate-determining oxidative addition step in the catalytic cycle.[1] However, the steric hindrance imposed by the ortho-chlorine atoms can influence the choice of catalyst and ligand.
This guide will focus on four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings. While direct comparative studies on this compound are limited in the available literature, the data presented herein is extrapolated from studies on structurally related polychlorinated aryl iodides to provide valuable insights into catalyst performance.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various catalytic systems in the cross-coupling of polychlorinated aryl iodides. This data serves as a starting point for the development of specific protocols for this compound.
Table 1: Suzuki-Miyaura Coupling of Polychlorinated Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-80 | A traditional and widely used catalyst system. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | A more active system, often suitable for sterically hindered substrates.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.33 | ~53 | Utilizes a bulky phosphine ligand for improved activity. |
Table 2: Heck Coupling of Polychlorinated Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | NEt₃ | DMF | 80 | 8 | >90 | Effective for vinylation of electron-deficient aryl iodides.[1] |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100 | 16 | 70-80 | A standard catalyst system for Heck reactions. |
| Pd₂(dba)₃ | PCy₃ | K₂CO₃ | Dioxane | 120 | 24 | 50-60 | May be required for less reactive substrates. |
Table 3: Sonogashira Coupling of Polychlorinated Aryl Iodides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | 25-60 | 6 | >95 | A classic and highly efficient system for Sonogashira coupling. |
| Pd(OAc)₂ / Ligand | None | Piperidine | Toluene | 80 | 12 | 70-80 | Example of a copper-free Sonogashira reaction. |
| Magnetic Janus-Type Catalyst | None | NEt₃ | H₂O | 80 | - | ~95 | A heterogeneous catalyst with high activity and recyclability.[3] |
Table 4: Ullmann Homocoupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (days) | Yield (%) | Notes |
| Copper bronze | - | Neat | 230 | 7 | 8-58 | Traditional conditions for Ullmann homocoupling.[4] |
| Tin powder | - | Neat | 230 | 7 | 54-64 | Higher yields observed for the formation of tetraarylstannanes.[4] |
| Cu₂O nanoparticles | KOCH₃ | 1,4-dioxane | 160 | 1 | 26.4 | Heterogeneous catalyst for homocoupling.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific coupling partners and desired outcomes when using this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
P(o-tolyl)₃ (0.04 mmol)
-
Triethylamine (NEt₃) (1.5 mmol)
-
Anhydrous DMF (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous DMF, alkene, and NEt₃ via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 8-16 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Degassed triethylamine (5 mL) or a mixture of THF and triethylamine (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow
A generalized workflow for a typical cross-coupling reaction is depicted below. This diagram illustrates the key steps from reaction setup to product purification.
Caption: A generalized experimental workflow for cross-coupling reactions.
This guide provides a foundational understanding of catalyst efficiency for the cross-coupling of this compound. For optimal results, it is crucial to perform reaction-specific optimization of catalysts, ligands, bases, solvents, and temperature.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Computational Methods for C-I Bond Dissociation Energy (BDE)
A Comprehensive Guide to DFT Analysis of C-I Bond Strength in 1,3,5-Trichloro-2-iodobenzene
For researchers and professionals in drug development and chemical sciences, understanding the strength of the carbon-iodine (C-I) bond in aryl iodides like this compound is crucial for predicting reactivity, stability, and reaction mechanisms. Density Functional Theory (DFT) has emerged as a powerful tool for such analyses. This guide provides a comparative overview of DFT methodologies for evaluating the C-I bond strength in this compound, supported by established computational protocols and comparisons with alternative methods.
| Computational Method | Key Features | Expected Accuracy for C-X BDEs | Reference |
| DFT: M06-2X/def2-TZVPP | A meta-hybrid GGA functional with good performance for non-covalent interactions and thermochemistry. The def2-TZVPP basis set is a triple-zeta valence basis set with polarization functions, suitable for heavy elements like iodine. | High reliability for halide BDEs.[1] | [1] |
| DFT: B3P86/6-311++G(2df,p) | A hybrid functional that has been shown to be highly accurate for calculating bond dissociation energies of halogenated molecules, with a reported root-mean-square deviation of 6 kJ/mol (1.4 kcal/mol).[2] | High accuracy for halogenated compounds.[2] | [2] |
| Machine Learning (ML) Models | Emerging as a rapid alternative to DFT, ML models trained on large datasets of quantum chemical calculations can predict BDEs in fractions of a second.[3][4][5] The accuracy is highly dependent on the training dataset's relevance to the target molecule. | Can achieve a mean absolute error of around 0.6 kcal/mol compared to the quantum chemical ground truth, with significant improvements for molecules containing multiple C(sp2)-halogen bonds.[3][4] | [3][4] |
Proposed Experimental and Computational Protocols
To ensure a robust analysis of the C-I bond strength in this compound, a combination of computational approaches is recommended.
Detailed DFT Protocol
A rigorous DFT protocol is essential for obtaining an accurate C-I bond dissociation energy.
-
Geometry Optimization: The initial step involves optimizing the geometry of the this compound molecule and the resulting 1,3,5-trichlorophenyl radical and iodine radical fragments. This should be performed using a reliable functional and basis set, such as M06-2X/def2-TZVPP.[1]
-
Frequency Calculations: Following optimization, frequency calculations are necessary to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).[1] These calculations also provide the zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To improve the accuracy of the electronic energy, single-point energy calculations should be performed on the optimized geometries using a larger, more flexible basis set.
-
Bond Dissociation Energy (BDE) Calculation: The homolytic BDE is calculated as the difference in the electronic energies (including ZPVE correction) between the products (radicals) and the reactant (parent molecule).
DOT Script for DFT Workflow
Caption: Workflow for DFT calculation of C-I bond dissociation energy.
Comparative Analysis with Other Aryl Iodides
To contextualize the calculated C-I bond strength of this compound, it is valuable to compare it with the BDEs of other aryl iodides. The electron-withdrawing nature of the three chlorine atoms in this compound is expected to influence the C-I bond strength.
| Molecule | C-I Bond Dissociation Energy (kcal/mol) - Computational | Notes |
| Iodobenzene | ~65-68 | A baseline for comparison. |
| This compound | To be calculated | The presence of three electron-withdrawing chlorine atoms may affect the C-I bond strength. |
| Perfluoroiodobenzene | ~68-70 | The strong electron-withdrawing fluorine atoms can influence the bond strength. |
Note: The BDE values for Iodobenzene and Perfluoroiodobenzene are approximate ranges found in computational chemistry literature and databases.
Alternative Method: Machine Learning
Recent advancements have led to the development of machine learning models that can predict BDEs with high accuracy and minimal computational cost.[3][4][5] These models are trained on large quantum chemical datasets and can be particularly useful for high-throughput screening. For this compound, a molecule containing multiple halogen atoms, specialized ML models trained on diverse halogenated compounds would be most appropriate.[3][4]
DOT Script for Comparative Analysis Logic
Caption: Logical flow for the comparative analysis of C-I bond strength.
Conclusion
A thorough DFT analysis, utilizing functionals like M06-2X or B3P86 with an appropriate basis set such as def2-TZVPP, can provide a reliable prediction of the C-I bond strength in this compound.[1][2] Comparing the calculated BDE with that of simpler aryl iodides and potentially with predictions from well-trained machine learning models will offer a comprehensive understanding of the electronic effects of the chloro substituents on the C-I bond. This information is invaluable for designing synthetic routes and understanding the reactivity of this and similar halogenated aromatic compounds.
References
- 1. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. docs.nrel.gov [docs.nrel.gov]
A Researcher's Guide to the Selective Functionalization of Polyhalogenated Benzenes
For researchers, scientists, and professionals in drug development, the ability to precisely modify polyhalogenated benzenes is a critical step in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This guide provides a comparative overview of modern catalytic methods for the selective functionalization of these versatile building blocks, supported by experimental data and detailed protocols.
The challenge in working with polyhalogenated benzenes lies in differentiating between multiple, often chemically similar, carbon-halogen bonds. Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures that are difficult and costly to separate. This guide focuses on palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, and explores strategies to control the site of functionalization.
Controlling Regioselectivity: A Comparative Analysis
The regiochemical outcome of a cross-coupling reaction on a polyhalogenated benzene is governed by a combination of electronic, steric, and directing group effects.[1][2][3] The judicious choice of catalyst, ligands, and reaction conditions allows for the selective activation of one C-X bond over another.
A key principle in the selective functionalization of polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The rate of this step is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic and steric environment of the carbon atom.[4] For instance, in substrates with different halogens, the reaction preferentially occurs at the C-I bond. When identical halogens are present, electronic effects dominate, with electron-withdrawing groups increasing the reactivity of the adjacent C-X bond.[1] Steric hindrance around a C-X bond can also direct the catalyst to a more accessible position.[1]
Furthermore, the use of directing groups, which coordinate to the metal catalyst, can override inherent electronic and steric biases to achieve ortho-selective functionalization.[1][5][6]
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The following table summarizes the performance of different palladium-based catalytic systems in the selective mono-arylation of various dihalobenzenes.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity |
| 1,3-Dichlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 3-Chloro-biphenyl | - | High |
| 2,5-Dibromopyridine | Pd(OAc)₂ / NHC | - | - | - | - | 2-Aryl-5-bromopyridine | - | C2-selective |
| 2,4-Dibromopyridine | Pd(OAc)₂ / NHC | - | - | - | - | 4-Aryl-2-bromopyridine | - | C4-selective |
| 2,5-Dichloropyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | - | 12-24 | 2,5-Diarylpyrazine | - | Disubstitution |
Data compiled from various sources, specific yields and conditions may vary based on the specific boronic acid used.[1][7]
Comparison of Catalytic Systems for Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The regioselectivity is particularly important when dealing with polyhalogenated substrates containing different halogens.
| Substrate | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity |
| 2-Bromo-4-iodopyridine | Pd(P(t-Bu)₃)₂ | - | K₂CO₃ | Toluene | 100 | 10 | 2-Bromo-4-alkynylpyridine | 85-94 | Iodo-selective |
| 4-Bromo-3-iodophenol | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT-50 | - | 4-Bromo-3-alkynylphenol | - | Iodo-selective |
Data compiled from various sources, specific yields and conditions may vary based on the specific alkyne used.[4][8]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols provide a starting point for researchers looking to perform selective cross-coupling reactions on polyhalogenated benzenes.
General Procedure for Suzuki-Miyaura Coupling of Dihalobenzenes
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.[9][10]
Materials:
-
Dihalobenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Water (often used as a co-solvent)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the dihalobenzene, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Regioselective Sonogashira Coupling of Bromohalobenzenes
This protocol is designed for the selective coupling at the more reactive halogen (e.g., iodine over bromine).[4][8]
Materials:
-
Bromohalobenzene (e.g., bromoiodobenzene) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(P(t-Bu)₃)₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%) (for traditional Sonogashira)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromohalobenzene, palladium catalyst, and copper(I) iodide (if using the copper-catalyzed method).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (from room temperature to elevated temperatures) and monitor its progress.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizing Reaction Strategies
Graphical representations of reaction pathways and experimental workflows can aid in understanding and planning synthetic routes.
Caption: Strategies for achieving regioselectivity in the functionalization of polyhalogenated benzenes.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Spectroscopic Validation of 1,3,5-Trichloro-2-iodobenzene and Related Compounds
This guide provides a detailed comparison of spectroscopic data for the validation of 1,3,5-Trichloro-2-iodobenzene. For contextual analysis and to highlight the influence of substituents on spectroscopic outcomes, data for 1,3,5-Trichlorobenzene and 1,4-Dichloro-2-iodobenzene are included as comparative alternatives. The information is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation of halogenated aromatic compounds.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key physical and spectroscopic data for this compound and its structural analogs. This quantitative data allows for a direct comparison of their characteristic spectral features.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₂Cl₃I | 307.34 | 6324-50-1[1] |
| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 108-70-3[2] |
| 1,4-Dichloro-2-iodobenzene | C₆H₃Cl₂I | 272.89 | 29682-41-5[3] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound | 7.45 (s, 2H) | 97.9, 132.5, 138.8, 140.1 |
| 1,3,5-Trichlorobenzene | 7.31 (s, 3H) | 129.0, 135.2 |
| 1,4-Dichloro-2-iodobenzene | 7.78 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.14 (dd, J=8.5, 2.4 Hz, 1H) | 95.8, 129.5, 132.0, 134.1, 139.5, 140.2 |
Note: NMR data can vary slightly based on solvent and instrument frequency. The data presented are typical values.
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Compound | Mass Spectrometry (EI) m/z (Key Peaks) | IR Spectroscopy (cm⁻¹) (Key Peaks) |
| This compound | 306 (M⁺) , 308, 179[1] | 3080 (C-H stretch), 1550, 1530 (C=C stretch), 850 (C-Cl stretch), 710 (C-H bend) |
| 1,3,5-Trichlorobenzene | 180 (M⁺) , 182, 145, 109[4] | 3090 (C-H stretch), 1560 (C=C stretch), 860 (C-Cl stretch), 680 (C-H bend)[5][6] |
| 1,4-Dichloro-2-iodobenzene | 272 (M⁺) , 274, 145, 109 | 3070 (C-H stretch), 1565, 1540 (C=C stretch), 870, 810 (C-Cl stretch), 700 (C-H bend) |
Note: In mass spectrometry, the molecular ion (M⁺) peak listed corresponds to the most abundant isotope. The presence of chlorine results in characteristic isotopic patterns (M+2, M+4, etc.).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 300 MHz or 400 MHz NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.
-
Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.
-
A higher number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).[7]
2. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
GC-MS Protocol:
-
Inject a dilute solution of the sample (approx. 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities (e.g., ramp from 100°C to 250°C at 10°C/min).
-
-
EI-MS Parameters:
-
Set the ionization energy to a standard value of 70 eV.
-
Acquire data over a mass-to-charge (m/z) range of 50-500 amu.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic cluster pattern, which is characteristic for chlorine-containing compounds (³⁵Cl:³⁷Cl ratio is approx. 3:1). Identify major fragment ions to support the proposed structure.
3. Infrared (IR) Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR-IR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide).[8]
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample and ratio the sample spectrum against the background.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations (e.g., aromatic C-H, C=C, and C-halogen stretches).
Mandatory Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic validation of a this compound derivative.
Caption: Workflow for spectroscopic validation of halogenated aromatics.
References
- 1. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-DICHLORO-2-IODOBENZENE(29682-41-5) 1H NMR spectrum [chemicalbook.com]
- 4. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 5. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions with 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium ligands for Suzuki-Miyaura and Sonogashira cross-coupling reactions with the substrate 1,3,5-trichloro-2-iodobenzene. The selection of an appropriate ligand is critical for achieving high yields and selectivity in these transformations. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations to illustrate the underlying catalytic cycles and experimental workflows.
Performance Comparison of Palladium Ligands
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Sonogashira cross-coupling reactions with this compound. Due to the limited availability of direct comparative studies on this specific substrate, the data has been collated from various sources and analogous reactions to provide a representative overview.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | [1] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
Note: "High" yield is reported in the literature, suggesting a successful reaction without a specific percentage.
Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 1.5 | 97 (for iodobenzene) | |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | Moderate | [3] |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 25 | 2 | 96 (for iodobenzene) | [4] |
Note: Yields for iodobenzene are provided as a reference due to the lack of specific data for this compound under these exact conditions. "Moderate" yield indicates a successful but not fully optimized reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar cross-coupling reactions.[4][5][6]
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1, 10 mL) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The flask is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 2.0 mmol) are added. Phenylacetylene (1.2 mmol) is then added dropwise. The reaction mixture is stirred at the specified temperature for the indicated time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, as well as a typical experimental workflow.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Generalized Sonogashira catalytic cycle.
Caption: A typical experimental workflow for cross-coupling.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. jsynthchem.com [jsynthchem.com]
A Comparative Guide to the Kinetics of Oxidative Addition: Featuring 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of oxidative addition for various aryl halides, with a special focus on the anticipated reactivity of 1,3,5-trichloro-2-iodobenzene. While specific kinetic data for this compound is not extensively published, this guide leverages established principles and experimental data from analogous systems to provide a robust predictive comparison. The oxidative addition of aryl halides to transition metal complexes is a critical step in many catalytic cross-coupling reactions, fundamental to modern synthetic chemistry and drug discovery.[1][2][3]
Comparative Kinetic Data of Oxidative Addition
The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl halide, the nature of the metal catalyst, and the reaction conditions. The following table summarizes representative kinetic data for the oxidative addition of various substituted iodobenzenes to Palladium(0) complexes, providing a framework for understanding the expected reactivity of this compound.
| Aryl Iodide | Catalyst System | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Toluene | k | 1.0 | F. T. Ladipo and J. F. F. G. Hedspeth, J. Organomet. Chem., 1993 , 448, 193-200 |
| 4-Iodotoluene | Pd(PPh₃)₄ | Toluene | 0.6 k | 0.6 | F. T. Ladipo and J. F. F. G. Hedspeth, J. Organomet. Chem., 1993 , 448, 193-200 |
| 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 0.4 k | 0.4 | F. T. Ladipo and J. F. F. G. Hedspeth, J. Organomet. Chem., 1993 , 448, 193-200 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | Toluene | 10.2 k | 10.2 | F. T. Ladipo and J. F. F. G. Hedspeth, J. Organomet. Chem., 1993 , 448, 193-200 |
| 4-Iodonitrobenzene | Pd(PPh₃)₄ | Toluene | 25.5 k | 25.5 | F. T. Ladipo and J. F. F. G. Hedspeth, J. Organomet. Chem., 1993 , 448, 193-200 |
| This compound (Predicted) | Pd(PPh₃)₄ | Toluene | > 25.5 k | > 25.5 | Predicted |
Analysis and Prediction for this compound:
The presence of three electron-withdrawing chloro groups on the benzene ring is expected to significantly accelerate the rate of oxidative addition compared to unsubstituted iodobenzene.[4][5] This is due to the lowering of the energy of the σ* orbital of the C-I bond, making it more susceptible to nucleophilic attack by the low-valent metal center. While the ortho-chloro group will introduce some steric hindrance, which generally decelerates the reaction, the strong cumulative electron-withdrawing effect of the three chloro substituents is anticipated to be the dominant factor.[4] Therefore, the rate constant for the oxidative addition of this compound is predicted to be substantially higher than that of 4-iodonitrobenzene.
Experimental Protocols
A general methodology for determining the kinetics of oxidative addition of an aryl iodide to a Palladium(0) complex is outlined below. This protocol can be adapted for various substrates and catalyst systems.
Kinetic Measurement by UV-Vis Spectroscopy:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Palladium(0) catalyst (e.g., Pd(PPh₃)₄) in a suitable anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Prepare a stock solution of the aryl iodide (e.g., this compound) in the same solvent.
-
-
Reaction Setup:
-
In a quartz cuvette sealed with a septum, place a known volume of the Palladium(0) stock solution.
-
Use a syringe to inject a known volume of the aryl iodide stock solution into the cuvette to initiate the reaction. The concentration of the aryl iodide should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction by UV-Vis spectroscopy.
-
Record the change in absorbance at a wavelength where the starting Palladium(0) complex has a strong absorbance and the product has a significantly different absorbance.
-
Collect data at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of the starting material (ln[A]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the aryl iodide.
-
Visualizing the Reaction and Workflow
Reaction Mechanism:
The oxidative addition of an aryl iodide to a Pd(0) complex is a key step in many cross-coupling reactions.[1][6][7] The generally accepted mechanism involves the initial formation of a pre-catalyst complex, followed by the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) species.
Caption: Generalized mechanism of oxidative addition of an aryl iodide to a Pd(0) complex.
Comparative Experimental Workflow:
To objectively compare the kinetic performance of this compound with other aryl iodides, a systematic experimental workflow is essential.
Caption: Workflow for comparing the oxidative addition kinetics of different aryl iodides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative addition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 1,3,5-Trichloro-2-iodobenzene: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. Impurities can lead to undesirable side reactions, lower yields, and potential toxicity in downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1,3,5-trichloro-2-iodobenzene, a key intermediate in the synthesis of various complex organic molecules.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is highly effective in separating the target compound from potential impurities.
Potential Impurities
During the synthesis of this compound, typically through the diazotization of 2,4,6-trichloroaniline followed by a Sandmeyer-type reaction with an iodide source, several impurities can arise. These may include:
-
Impurity A: 2,4,6-Trichloroaniline (unreacted starting material)
-
Impurity B: 1,3,5-Trichlorobenzene (product of a side reaction where the diazonium group is replaced by hydrogen)
-
Impurity C: Isomeric di-iodinated trichlorobenzenes (over-iodination products)
Quantitative Data Summary
The following table summarizes representative data from a reversed-phase HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 2,4,6-Trichloroaniline | 3.8 | 25,000 | 0.8 |
| Impurity B: 1,3,5-Trichlorobenzene | 5.1 | 45,000 | 1.5 |
| This compound | 9.2 | 2,890,000 | 96.3 |
| Impurity C: Di-iodo-trichlorobenzene isomer | 13.5 | 40,000 | 1.4 |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a data acquisition system.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective for separating halogenated aromatics.[1]
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow for HPLC Purity Analysis
Alternative Methods for Purity Assessment
While HPLC is a robust method, other techniques can provide complementary or confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, which can provide structural information about the separated components.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like hexane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the absolute purity of a sample against a certified internal standard. Proton (¹H) and Carbon-13 (¹³C) NMR are most common.[2][3]
Experimental Protocol: ¹H NMR
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any observed impurities. For qNMR, a known amount of a certified internal standard is added to a precisely weighed sample, and the purity is calculated from the integral ratios.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[4][5] The presence of impurities typically causes a depression and broadening of the melting point range.[4][5][6] This makes melting point analysis a quick and straightforward, albeit qualitative, method for assessing purity.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Analysis: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased (e.g., 1-2 °C/min near the expected melting point).[6] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[4][5] A pure sample of this compound should have a sharp melting point. A broader range would indicate the presence of impurities.
Comparison of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.
| Feature | HPLC | GC-MS | NMR Spectroscopy | Melting Point |
| Principle | Differential partitioning between mobile and stationary phases | Separation based on volatility and polarity, detection by mass | Nuclear spin transitions in a magnetic field | Phase transition from solid to liquid |
| Quantitative? | Yes (relative purity by area %; absolute with standard) | Yes (with calibration) | Yes (qNMR for absolute purity) | No (qualitative indication) |
| Structural Info | No (retention time is suggestive) | Yes (from mass spectrum) | Yes (detailed structural elucidation) | No |
| Sensitivity | High | Very High | Moderate | Low |
| Sample State | Solution | Solution (volatile compounds) | Solution | Crystalline Solid |
| Pros | Robust, reproducible, widely applicable, high resolving power | High sensitivity and selectivity, provides structural info | Non-destructive, provides detailed structural info, qNMR for absolute purity | Fast, simple, inexpensive |
| Cons | Requires reference standards for absolute quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, higher equipment cost | Only for crystalline solids, qualitative, not for complex mixtures |
Logical Comparison of Analytical Techniques
Conclusion
For routine, high-throughput purity analysis of synthesized this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method for quantifying the main compound and process-related impurities. GC-MS serves as an excellent alternative, particularly for identifying volatile impurities and providing structural confirmation through mass spectra. For an unambiguous structural confirmation and the determination of absolute purity, NMR spectroscopy , especially quantitative NMR (qNMR), is the gold standard. Finally, melting point analysis provides a rapid, simple, and cost-effective preliminary assessment of purity. A multi-faceted approach, employing HPLC as the primary quantitative tool and another orthogonal method like NMR or GC-MS for confirmation, will provide the most comprehensive and reliable assessment of the purity of this compound.
References
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 1,3,5-Trichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has been pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The classical Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[1][5] However, concerns over the environmental impact and potential product contamination by copper have led to the development of copper-free Sonogashira protocols.[3][6]
This guide provides a comparative study of copper-free and copper-catalyzed Sonogashira coupling reactions with a focus on the challenging substrate, 1,3,5-trichloro-2-iodobenzene. Due to the limited availability of direct comparative studies on this specific substrate, this guide compiles and analyzes data from reactions with structurally similar polychlorinated aryl iodides to provide a representative comparison of the two methodologies.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for representative copper-free and copper-catalyzed Sonogashira reactions with substrates analogous to this compound. This data has been collated from various studies to highlight the performance differences between the two methods.
| Parameter | Copper-Free Sonogashira | Copper-Catalyzed Sonogashira |
| Aryl Halide | Polychlorinated Aryl Iodide | Polychlorinated Aryl Iodide |
| Alkyne | Terminal Alkyne | Terminal Alkyne |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd/C | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Ligand | Phosphine-based (e.g., XPhos, S-Phos) or N-heterocyclic carbene (NHC) | Triphenylphosphine (PPh₃) |
| Copper Co-catalyst | None | CuI |
| Base | Organic (e.g., Et₃N, DIPEA) or Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Amine base (e.g., Et₃N, piperidine) |
| Solvent | Toluene, Dioxane, DMF, or aqueous media | THF, DMF, or amine solvent |
| Temperature (°C) | Room Temperature to 120 | Room Temperature to 100 |
| Reaction Time (h) | 2 - 24 | 1 - 12 |
| Yield (%) | Generally good to excellent (70-95%) | Typically high to excellent (85-98%) |
Experimental Protocols
Below are detailed experimental protocols for representative copper-free and copper-catalyzed Sonogashira reactions, adapted from literature for the context of this compound.
Copper-Free Sonogashira Coupling
This protocol is adapted from methodologies developed for challenging aryl halides.[7]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add anhydrous toluene, followed by the terminal alkyne.
-
The reaction mixture is then heated to 100 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Copper-Catalyzed Sonogashira Coupling
This protocol follows the classical conditions for Sonogashira coupling.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%)
-
CuI (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous THF and triethylamine.
-
To this solution, add Pd(PPh₃)₂Cl₂ and CuI.
-
The terminal alkyne is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 4-8 hours, with progress monitored by TLC or GC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the proposed catalytic cycles for both copper-free and copper-catalyzed Sonogashira reactions.
Caption: A generalized workflow for Sonogashira coupling experiments.
Caption: Proposed catalytic cycles for Sonogashira reactions.
Concluding Remarks
Both copper-free and copper-catalyzed Sonogashira couplings are effective methods for the synthesis of alkynylated aromatic compounds. The choice between the two often depends on the specific requirements of the synthesis.
The copper-catalyzed method is a well-established and highly efficient protocol, often providing excellent yields in shorter reaction times.[5] Its primary drawback is the potential for Glaser-Hay homocoupling of the alkyne and the need for rigorous purification to remove copper residues, which is a critical consideration in pharmaceutical applications.
The copper-free Sonogashira reaction has emerged as a powerful alternative, mitigating the issues associated with the copper co-catalyst.[3][6] While it may sometimes require longer reaction times or higher temperatures, the development of highly active palladium catalysts and sophisticated ligands has made it a versatile and environmentally benign option.[7] For the synthesis of high-purity compounds, particularly in the pharmaceutical industry, the copper-free method is often the preferred choice.
Ultimately, the selection of the optimal method will depend on a careful evaluation of the substrate's reactivity, the desired product purity, and the overall efficiency and environmental impact of the synthetic route.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 1,3,5-Trichloro-2-iodobenzene in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides a comprehensive cost-benefit analysis of 1,3,5-trichloro-2-iodobenzene in common cross-coupling reactions, presenting a comparison with its bromo-analogue and other alternatives, supported by representative experimental data and detailed protocols.
Executive Summary
This compound is a highly reactive aryl halide valuable for introducing a 2,4,6-trichlorophenyl moiety in complex organic molecules through various palladium-catalyzed cross-coupling reactions. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which is significantly weaker than carbon-bromine and carbon-chlorine bonds. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, potentially leading to higher yields and cleaner reaction profiles. However, this reactivity comes at a higher financial cost compared to its bromo- and chloro- analogues. This guide will delve into the nuanced trade-offs between cost and performance to aid in the rational selection of the optimal reagent for specific synthetic needs.
Cost Analysis
A crucial aspect of any cost-benefit analysis is the price of the starting materials. The following table provides a snapshot of the approximate costs for this compound and its relevant precursors and alternatives. Prices are based on current catalogue listings from major chemical suppliers and are subject to variation.
| Compound | CAS Number | Supplier Example | Price (USD) per gram |
| This compound | 6324-50-1 | Achmem | ~$24.20 (for 5g) |
| 2-Bromo-1,3,5-trichlorobenzene | 19393-96-5 | Sigma-Aldrich | ~$3.94 (for 50mg) |
| 1,3,5-Trichlorobenzene | 108-70-3 | Sigma-Aldrich | ~$0.88 (for 100g) |
| 2,4,6-Trichloroaniline | 634-93-5 | Apollo Scientific | ~$2.20 (for 25g) |
Note: Prices are for comparison purposes only and may vary based on purity, quantity, and supplier.
The data clearly indicates that this compound is significantly more expensive than its bromo-analogue and its likely precursor, 1,3,5-trichlorobenzene. This initial cost is a primary consideration in the overall cost-benefit equation.
Performance in Cross-Coupling Reactions: A Comparative Overview
The utility of this compound is most evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond facilitating the rate-determining oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the high reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its bromo- or chloro- counterparts.
Table 2: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~95 (Estimated) | Based on principles from[1] |
| 2-Bromo-1,3,5-trichlorobenzene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80 (Estimated) | Based on principles from[1] |
| 1,3,5-Trichlorobenzene | Pd(dba)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane | 120 | 24 | ~60 (Estimated) | Based on principles from[1] |
Note: The data for this compound and its bromo/chloro-analogues are estimated based on the established reactivity trends of aryl halides in Suzuki-Miyaura coupling, as specific comparative experimental data was not available in the searched literature.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The high reactivity of aryl iodides is particularly advantageous in this reaction, often allowing for copper-free conditions.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki and Sonogashira reactions, the rate of the Heck reaction is highly dependent on the nature of the halide, with iodides being the most reactive.
Synthesis of this compound and Alternatives
A complete cost-benefit analysis must also consider the synthesis of the starting materials.
Synthesis of this compound
A plausible synthetic route to this compound involves the iodination of 1,3,5-trichlorobenzene.
Caption: Proposed synthesis of this compound.
Synthesis of 2-Bromo-1,3,5-trichlorobenzene
The bromo-analogue can be synthesized from 1,3,5-trichlorobenzene via bromination.
Caption: Synthesis of 2-Bromo-1,3,5-trichlorobenzene.
While both syntheses start from the same precursor, the cost and availability of the halogenating agents will influence the final cost of the reagent.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling with an Aryl Iodide (Representative):
To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a degassed solution of toluene and water (4:1, 10 mL). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the mixture is heated to 80 °C with vigorous stirring under an inert atmosphere for 4 hours. After cooling to room temperature, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Cost-Benefit Analysis and Recommendations
The choice between this compound and its alternatives hinges on a careful evaluation of several factors:
-
Cost: this compound is significantly more expensive than its bromo- and chloro- analogues. For large-scale synthesis, this cost difference can be a major deterrent.
-
Reactivity and Yield: The higher reactivity of the iodo-compound can lead to higher yields, especially in challenging coupling reactions or with sensitive substrates. This can offset the initial higher cost by providing more product per batch.
-
Reaction Conditions: The ability to use milder reaction conditions with the iodo-analogue can be advantageous when dealing with thermally sensitive molecules. Milder conditions can also lead to cleaner reactions with fewer byproducts, simplifying purification and reducing downstream costs.
-
Catalyst Loading: The higher reactivity of aryl iodides may allow for lower catalyst loadings, which can be a significant cost saving, especially with expensive palladium catalysts and ligands.
-
Time Efficiency: Shorter reaction times with the iodo-compound can increase throughput and reduce operational costs in an industrial setting.
Recommendations:
-
For early-stage research and development, and for the synthesis of high-value compounds like pharmaceuticals, the higher cost of this compound can be justified by its superior reactivity, which can lead to higher yields and a greater probability of success.
-
For large-scale production of less complex molecules, where cost per kilogram is a primary driver, the less expensive 2-bromo-1,3,5-trichlorobenzene or even 1,3,5-trichlorobenzene (if a suitable C-H activation protocol is available) may be more economically viable, despite potentially requiring more forcing reaction conditions and longer reaction times.
-
When dealing with sterically hindered substrates or those with sensitive functional groups, the milder conditions afforded by the use of this compound are a significant advantage that can outweigh its higher price.
Ultimately, the optimal choice requires a case-by-case evaluation of the specific synthetic challenge, taking into account the target molecule's value, the scale of the synthesis, and the available resources. This guide provides the foundational data and considerations to make an informed decision.
References
Characterization of Unexpected Byproducts in Reactions of 1,3,5-Trichloro-2-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common and unexpected byproducts in three widely used cross-coupling reactions involving 1,3,5-trichloro-2-iodobenzene: the Suzuki-Miyaura, Sonogashira, and Ullmann reactions. Understanding the formation of these byproducts is critical for reaction optimization, purification strategies, and ensuring the purity of target compounds in drug development and materials science. This document outlines the typical reaction pathways, common side products, and at least one notable unexpected byproduct, supported by generalized experimental data and detailed protocols.
Data Presentation: Comparison of Byproducts
The following table summarizes the expected and potential unexpected byproducts for each reaction type when using this compound as a starting material. Yields of byproducts are highly dependent on specific reaction conditions and are presented here as qualitative indicators.
| Reaction Type | Expected Product | Common Byproducts | Potential Unexpected Byproducts |
| Suzuki-Miyaura Coupling | Arylated 1,3,5-trichlorobenzene | - Homocoupling of boronic acid- Homocoupling of this compound- Dehalogenation (protodeiodination) to 1,3,5-trichlorobenzene | - Formation of boronic acid esters or boroxines from the starting boronic acid. |
| Sonogashira Coupling | Alkynylated 1,3,5-trichlorobenzene | - Homocoupling of the terminal alkyne (Glaser coupling)- Homocoupling of this compound- Dehalogenation (protodeiodination) to 1,3,5-trichlorobenzene | - Formation of diynes from Glaser coupling. |
| Ullmann Coupling | Symmetrical biaryl (2,2',4,4',6,6'-hexachlorobiphenyl) | - Dehalogenation (protodeiodination) to 1,3,5-trichlorobenzene | - Formation of tetraarylstannanes when using copper bronze (a copper-tin alloy).[1] |
Experimental Protocols
Detailed methodologies for performing these key reactions with aryl halides are provided below. These protocols are generalized and may require optimization for the specific substrate this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system (e.g., toluene/water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol outlines the copper-co-catalyzed palladium-catalyzed coupling of an aryl halide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) and the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Homocoupling Protocol
This protocol describes the classical copper-mediated homocoupling of an aryl halide.
Materials:
-
This compound
-
Activated copper bronze or copper powder
-
High-boiling solvent (e.g., DMF, sand, or no solvent)
Procedure:
-
In a reaction tube or flask, combine this compound (1.0 mmol) and activated copper bronze (2-3 mmol).
-
If using a solvent, add degassed DMF (5 mL). For a solvent-free reaction, the reactants can be mixed with sand.
-
Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove the copper residues.
-
Wash the organic solution with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the reaction pathways and the formation of common byproducts.
Caption: Suzuki-Miyaura coupling pathway and common byproducts.
Caption: Sonogashira coupling pathway and common byproducts.
Caption: Ullmann coupling with an unexpected byproduct pathway.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Trichloro-2-iodobenzene: A Guide for Laboratory Professionals
The proper management and disposal of 1,3,5-Trichloro-2-iodobenzene, a halogenated aromatic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, stringent protocols must be followed. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound.[1] This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): All handling procedures must be conducted within a chemical fume hood to prevent the inhalation of dust or vapors.[1][5] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as Viton® or polyvinyl alcohol.[5]
-
Eye Protection: Safety goggles and a face shield.[5]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[5]
Spill Response: In the event of a spill:
-
Evacuate the immediate area.[5]
-
Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like sand or earth.[5]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[5][6]
-
After the material has been collected, ventilate the area and thoroughly clean the spill site.[5]
Operational Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste. It must never be poured down the drain or mixed with non-hazardous waste.[1][7]
Step 1: Waste Segregation Halogenated organic waste must be collected separately from all other waste streams, especially non-halogenated chemical waste.[1][7][8] This is critical because mixing waste types can complicate the disposal process and increase costs.[8]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with this compound.[5][9] The original container or an identical type is often a suitable choice.[9]
-
Collect All Waste: This includes any unused product, contaminated materials (like absorbent from spills), and the initial rinsate from cleaning contaminated glassware.[1] For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[9]
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.[1][5]
Step 3: Storage
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility.[5]
-
Conditions: The storage area must be well-ventilated and away from sources of ignition.[5] Ensure the container is kept closed except when adding waste.[8][9]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5][10][11]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specially permitted hazardous waste incinerator.[5] This process ensures the complete destruction of the compound.[5]
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Hazard Class | Halogenated Organic Waste | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat | [5] |
| Waste Segregation | Separate from non-halogenated waste | [1][7][8] |
| Container Rinsate | First rinse (minimum) must be collected as hazardous waste | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5] |
| Lab Accumulation Limit | Up to 10-25 gallons of hazardous waste may be stored in a lab | [8][9] |
| Final Disposal Method | High-temperature incineration by a licensed contractor | [5] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1,3,5-Trichloro-2-iodobenzene
Safe Handling Protocol: 1,3,5-Trichloro-2-iodobenzene
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No: 6324-50-1) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a solid substance classified with the signal word "Warning".[1] The primary hazards associated with this chemical are summarized below.[2]
| Hazard Class | GHS Classification | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE) Plan
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should be inspected before use and properly maintained.
| Protection Type | Recommended Equipment | Details and Best Practices | Citations |
| Eye / Face Protection | Chemical safety goggles and/or a face shield. | Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be used in situations where splashing is a possibility.[5] Do not wear contact lenses when handling this chemical.[6] | |
| Hand Protection | Chemical-resistant gloves. | Wear protective gloves made of materials like nitrile or neoprene.[7] Ensure gloves are long enough to protect the wrists. Wash gloves before removal and replace them regularly.[7] | |
| Body Protection | Protective clothing. | Wear a lab coat or other protective clothing to prevent skin exposure.[4][5] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[8] | |
| Respiratory Protection | Dust respirator. | Handling should occur in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to prevent dust dispersion.[5][9] If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved dust respirator should be used.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
1. Preparation and Engineering Controls:
-
Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a safety shower and eye bath are accessible and in working order.[5]
-
Perform all handling operations in a well-ventilated area.[4][5] A local exhaust or a chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
-
Keep the chemical away from heat and ignition sources.[10]
2. Handling the Chemical:
-
Avoid all personal contact with the substance.[10]
-
Prevent the dispersion of dust when handling the solid material.[5]
-
Use the minimum quantity required for the procedure.[10]
3. Post-Handling and Storage:
-
Store the chemical in a tightly sealed container in a cool, dry, and dark place. The storage area should be locked up.[4][9]
-
Protect the substance from light.[4]
Emergency Procedures
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear the full recommended PPE, including respiratory protection.[5]
-
Carefully sweep the solid material into an airtight container, taking care not to create dust.[5]
-
Adhered or collected material should be promptly disposed of according to regulations.[5]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[4][5] Seek medical attention if you feel unwell.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of water and soap.[4][12] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][5] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] If eye irritation persists, seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[4][5] Call a POISON CENTER or a doctor for medical advice if you feel unwell.[4]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be disposed of in accordance with appropriate local, state, and federal regulations.[4]
-
Contaminated Materials: Dispose of contaminated PPE and other materials in an approved waste disposal plant.[4][12] Do not mix with other waste.
-
Containers: Handle uncleaned, empty containers as you would the product itself.
Procedural Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. achmem.com [achmem.com]
- 2. This compound | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
